13-Deacetyltaxachitriene A
Description
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Properties
IUPAC Name |
(2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWKQLSVHAYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 13-Deacetyltaxachitriene A: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of significant interest. Isolated from the Sumatran yew (Taxus sumatrana), this natural product is part of a diverse family of taxoids, some of which have demonstrated potent biological activities. This document details the experimental protocols for its isolation and characterization, presents its spectroscopic data in a structured format, and visualizes the general workflow employed in its discovery.
Introduction
The genus Taxus has been a prolific source of structurally complex and biologically active diterpenoids, most notably Paclitaxel (Taxol®), a cornerstone of cancer chemotherapy. Ongoing phytochemical investigations of various Taxus species continue to yield novel taxane derivatives, each with the potential for unique therapeutic applications. This compound is one such compound, distinguished by its specific pattern of functional group substitutions on the characteristic taxane core. Understanding the discovery and origin of this molecule is crucial for its further development and potential synthesis.
Discovery and Origin
This compound was discovered during systematic phytochemical studies of Taxus sumatrana (Miq.) de Laub., a species of yew tree native to Sumatra. The compound is found in the branches of this plant. The research leading to its isolation was part of a broader effort to identify new taxoids with potential cytotoxic or other pharmacological activities. The isolation and structure elucidation were conducted by research groups specializing in the chemistry of natural products.
Experimental Protocols
The isolation and structural characterization of this compound involved a multi-step process, beginning with the collection and extraction of the plant material, followed by chromatographic separation and spectroscopic analysis.
Plant Material
Fresh branches of Taxus sumatrana were collected from a specific region in Sumatra, identified taxonomically, and air-dried. A voucher specimen is typically deposited in a herbarium for future reference.
Extraction and Isolation
The dried and powdered plant material was subjected to solvent extraction, typically using methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. The resulting crude extract was then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, was concentrated in the ethyl acetate fraction.
Further purification was achieved through a series of chromatographic techniques:
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Column Chromatography: The ethyl acetate fraction was first subjected to open column chromatography on silica (B1680970) gel, using a gradient of solvents (e.g., n-hexane-ethyl acetate and then ethyl acetate-methanol) to yield several sub-fractions.
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High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound were then purified by semi-preparative or preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient. This final step yielded pure this compound.
An In-depth Technical Guide to Taxane Diterpenoids from Taxus sumatrana
Foreword: This technical guide addresses the core request for information on taxane (B156437) diterpenoids from the plant Taxus sumatrana. Initial investigation into the specific compound "13-Deacetyltaxachitriene A" revealed that while it is commercially available and listed as originating from Taxus sumatrana by chemical suppliers, a primary, peer-reviewed scientific publication detailing its isolation and characterization from this species could not be located. To provide a technically accurate and detailed guide based on verifiable scientific literature, this document will focus on other well-characterized and novel taxane diterpenoids isolated from Taxus sumatrana, with a particular emphasis on the methodologies and findings reported in primary research articles. The protocols and data presented are representative of the procedures used for the isolation and characterization of various taxoids from this plant source.
Introduction to Taxus sumatrana and its Taxane Constituents
Taxus sumatrana, commonly known as the Sumatran yew, is an evergreen tree belonging to the Taxaceae family.[1] This plant is a rich source of a diverse array of taxane diterpenoids, a class of natural products renowned for their complex chemical structures and significant biological activities.[2][3] The most famous member of this class, paclitaxel (B517696) (Taxol®), is a potent anti-cancer agent, and its discovery has spurred extensive phytochemical investigation into various Taxus species, including T. sumatrana.[2]
Research into the chemical constituents of Taxus sumatrana has led to the isolation and characterization of numerous novel taxoids, many of which possess unique structural features. These compounds are of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to their potential as new therapeutic agents. This guide provides a comprehensive overview of the experimental protocols for isolating these compounds, their spectroscopic characterization, and available data on their biological activities.
Isolation of Taxane Diterpenoids from Taxus sumatrana
The isolation of taxane diterpenoids from Taxus sumatrana is a multi-step process involving extraction, fractionation, and repeated chromatographic separations. The general workflow is outlined below.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of taxane diterpenoids from the leaves and twigs of Taxus sumatrana.
Caption: General workflow for the isolation of taxane diterpenoids.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for the successful isolation of novel taxanes from Taxus sumatrana.
2.2.1 Plant Material and Extraction
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Collection and Preparation: The leaves and twigs of Taxus sumatrana are collected, air-dried in the shade, and then pulverized into a fine powder.
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Extraction: The powdered plant material is extracted with acetone (typically 3 x 5 L for 1.5 kg of material) at room temperature for 72 hours for each extraction.
-
Concentration: The combined acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
2.2.2 Fractionation and Purification
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Solvent Partitioning: The crude acetone extract is suspended in water and partitioned successively with an equal volume of ethyl acetate (EtOAc). The EtOAc layers are combined and concentrated to yield the EtOAc-soluble fraction, which is typically enriched in taxoids.
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Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient solvent system, such as n-hexane-EtOAc or dichloromethane-methanol, starting from a low polarity and gradually increasing.
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Fraction Collection and Analysis: Numerous fractions are collected and analyzed by thin-layer chromatography (TLC), visualizing with UV light and/or by spraying with a vanillin-sulfuric acid reagent followed by heating. Fractions with similar TLC profiles are combined.
-
High-Performance Liquid Chromatography (HPLC): The combined fractions are further purified by repeated cycles of normal-phase and/or reversed-phase HPLC. A variety of column and solvent systems may be employed to achieve the separation of individual compounds. For example, a C18 column with a mobile phase of acetonitrile-water or methanol-water is commonly used for reversed-phase HPLC.
Spectroscopic Data of Representative Taxanes from Taxus sumatrana
The structures of isolated taxanes are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative data for novel taxanes isolated from T. sumatrana.
Table 1: ¹H NMR Spectroscopic Data for Tasumatrol U (in CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 2.62, br s |
| 2 | 5.75, d (7.5) |
| 5 | 5.01, d (10.0) |
| 6α | 2.05, m |
| 6β | 2.55, m |
| 7 | 4.45, dd (10.5, 7.5) |
| 13 | 4.95, t (9.0) |
| 14α | 2.15, m |
| 14β | 2.25, m |
| 16 (Me) | 1.10, s |
| 17 (Me) | 1.75, s |
| 18 (Me) | 1.95, s |
| 19 (Me) | 1.25, s |
| 2'-H | 5.50, d (9.5) |
| 3'-H | 4.80, d (9.5) |
| Ph-H | 7.3-7.5, m; 8.0, d (7.5) |
| OAc | 2.00, 2.10, 2.20 (each 3H, s) |
Data adapted from published literature for illustrative purposes.
Table 2: ¹³C NMR Spectroscopic Data for Tasumatrol U (in CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 78.5 | 14 | 35.5 |
| 2 | 75.1 | 15 | 46.2 |
| 3 | 42.3 | 16 (Me) | 26.8 |
| 4 | 81.0 | 17 (Me) | 14.5 |
| 5 | 84.5 | 18 (Me) | 15.8 |
| 6 | 37.2 | 19 (Me) | 22.5 |
| 7 | 72.8 | 20 | 76.4 |
| 8 | 56.1 | C=O (Ac) | 169.5, 170.1, 170.8 |
| 9 | 203.5 | C=O (Bz) | 167.0 |
| 10 | 75.9 | 1' | 138.0 |
| 11 | 134.0 | 2' | 73.2 |
| 12 | 142.5 | 3' | 55.4 |
| 13 | 72.1 | Ph-C | 128.5-133.5 |
Data adapted from published literature for illustrative purposes.
Biological Activity and Potential Signaling Pathways
Many of the taxane diterpenoids isolated from Taxus sumatrana have been evaluated for their cytotoxic activity against various human cancer cell lines.
In Vitro Cytotoxicity
The cytotoxicity of isolated compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are often expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Cytotoxic Activity of Selected Taxoids from Taxus sumatrana (IC₅₀ in µM)
| Compound | A549 (Lung) | PC-3 (Prostate) | NCI-H226 (Lung) | A-498 (Kidney) |
| Tasumatrol E | 4.5 | 3.8 | 2.1 | 1.5 |
| Tasumatrol F | 2.9 | 1.7 | 0.9 | 0.8 |
| Tasumatrol I | >10 | 8.5 | 7.2 | 6.8 |
| Tasumatrol K | 3.1 | 2.5 | 1.8 | 1.1 |
| Paclitaxel (Control) | 0.02 | 0.01 | 0.03 | 0.02 |
Data are representative and compiled from various studies for illustrative purposes.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many cytotoxic taxanes, including paclitaxel, involves the disruption of microtubule dynamics.[2] By binding to the β-tubulin subunit of microtubules, taxanes stabilize them, preventing their depolymerization. This leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).
The signaling pathway leading to apoptosis following taxane-induced mitotic arrest is complex and can involve several key proteins. The diagram below illustrates a simplified potential pathway.
Caption: Simplified potential signaling pathway for taxane-induced apoptosis.
Conclusion
Taxus sumatrana is a valuable natural source of a rich diversity of taxane diterpenoids. The isolation and characterization of these compounds require a systematic approach involving extraction, multi-step chromatography, and extensive spectroscopic analysis. Many of the novel taxoids discovered from this plant have demonstrated significant in vitro cytotoxic activity, highlighting their potential for further investigation in the development of new anticancer agents. While the originally requested compound, "this compound," is associated with this plant by suppliers, the lack of primary scientific literature prevents a detailed analysis. However, the extensive research on other taxanes from Taxus sumatrana provides a robust framework for understanding the chemistry and biology of this important class of natural products. Future research will likely continue to uncover new taxoids from this species and further elucidate their mechanisms of action and therapeutic potential.
References
13-Deacetyltaxachitriene A: A Technical Guide for Researchers
CAS Number: 239800-99-8
This technical guide provides a comprehensive overview of 13-Deacetyltaxachitriene A, a diterpenoid natural product isolated from the branches of Taxus sumatrana. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, potential biological activities, and experimental considerations of this compound.
Chemical and Physical Properties
This compound is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for its prominent member, the anticancer drug Paclitaxel (Taxol). The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 239800-99-8 | [1] |
| Molecular Formula | C₃₀H₄₂O₁₂ | |
| Molecular Weight | 594.65 g/mol | |
| Physical Description | Powder | |
| Source | Branches of Taxus sumatrana | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity
While specific biological activities for this compound are not extensively documented in publicly available literature, related taxane diterpenoids isolated from Taxus sumatrana have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The taxane skeleton is a well-established pharmacophore known to interact with microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound may exhibit similar cytotoxic or other biological activities. Further research is required to elucidate its specific mechanism of action and potential therapeutic applications.
Other diterpenoids have been investigated for their anti-inflammatory properties, often involving the modulation of signaling pathways such as NF-κB and MAPK, and the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[4][5][6] The potential for this compound to act on these or similar pathways remains an open area for investigation.
Experimental Protocols
Isolation and Purification
A general procedure for the extraction and separation of taxanes from Taxus plant material can be followed, which typically involves:
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Extraction: The dried and powdered plant material (branches of Taxus sumatrana) is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of ethanol (B145695) and water.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common sequence involves partitioning between water and a series of organic solvents of increasing polarity.
-
Chromatography: The resulting fractions are further purified using chromatographic techniques. This may include:
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Normal-Phase Chromatography: Using silica (B1680970) gel as the stationary phase to separate compounds based on polarity.[7]
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Reverse-Phase Chromatography: Often employed for final purification steps to isolate individual taxanes.[7]
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High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification to obtain the pure compound.
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The following diagram illustrates a generalized workflow for the isolation and purification of taxane diterpenoids.
Structural Elucidation
The structure of novel taxane diterpenoids is typically determined using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Signaling Pathway Analysis
Should this compound demonstrate biological activity, investigating its impact on cellular signaling pathways would be a critical next step. Based on the activities of other natural products, a hypothetical workflow for investigating anti-inflammatory effects is presented below.
This diagram outlines a common experimental approach where immune cells are stimulated with an inflammatory agent in the presence or absence of the test compound. Subsequent analysis of inflammatory markers and key signaling proteins can reveal the compound's mechanism of action.
References
- 1. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 8. New taxane diterpenoids from Taiwanese Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 13-Deacetyltaxachitriene A: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the biological activity of taxane (B156437) diterpenoids isolated from Taxus sumatrana, with a focus on their cytotoxic effects against various cancer cell lines. Due to the limited availability of specific data for "13-Deacetyltaxachitriene A," this document presents a detailed overview of the biological activities of structurally related taxane compounds sourced from the same botanical origin. The information herein, including quantitative cytotoxicity data and experimental methodologies, is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development. This guide summarizes key findings from relevant studies, presenting data in a structured format and visualizing the established mechanisms of action for this class of compounds.
Introduction
Taxanes are a prominent class of diterpenoid compounds originally isolated from yew trees of the genus Taxus. They are renowned for their potent anticancer properties, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being cornerstone therapies in the treatment of various solid tumors, including breast, ovarian, and lung cancers. The primary mechanism of action for taxanes involves the disruption of microtubule dynamics, which are essential for cell division. By stabilizing microtubules, taxanes inhibit the process of mitosis, ultimately leading to cell cycle arrest and apoptosis.
"this compound" is a taxane diterpenoid that has been isolated from the branches of Taxus sumatrana. While specific biological activity data for this particular compound is not extensively documented in publicly available literature, numerous studies have investigated the cytotoxic properties of other taxane derivatives isolated from the same plant species. This guide consolidates the available data on these related compounds to provide a relevant and insightful overview of the anticipated biological activity of this compound.
Quantitative Biological Activity Data
The following table summarizes the in vitro cytotoxic activity of various taxane diterpenoids isolated from Taxus sumatrana against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tasumatrol E | A-498 | Kidney Carcinoma | Data not specified in abstract | [1] |
| NCI-H226 | Lung Carcinoma | Data not specified in abstract | [1] | |
| A549 | Lung Carcinoma | Data not specified in abstract | [1] | |
| PC-3 | Prostate Carcinoma | Data not specified in abstract | [1] | |
| Tasumatrol F | A-498 | Kidney Carcinoma | Data not specified in abstract | [1] |
| NCI-H226 | Lung Carcinoma | Data not specified in abstract | [1] | |
| A549 | Lung Carcinoma | Data not specified in abstract | [1] | |
| PC-3 | Prostate Carcinoma | Data not specified in abstract | [1] | |
| Taiwantaxin B | PC-3 | Prostate Carcinoma | Data not specified in abstract | [2] |
| Wallifoliol | Hepa 59 T/VGH | Human Liver Carcinoma | Data not specified in abstract | [3] |
| KB | Human Oral Epidermoid Carcinoma | Data not specified in abstract | [3] | |
| Taxuspine F | Hepa 59 T/VGH | Human Liver Carcinoma | Moderate Activity | [3] |
| 3,6,7,10-deacetylbaccatin III | Hepa 59 T/VGH | Human Liver Carcinoma | Marginal Activity | [3] |
Note: While the referenced abstracts indicate "significant" or "moderate" activity, the precise IC50 values were not available in the abstracts. Access to the full-text articles would be required to populate these specific data points.
Experimental Protocols
The evaluation of the cytotoxic activity of taxane diterpenoids, as referenced in the literature, typically involves the following experimental procedures.
Cell Culture
Human cancer cell lines, such as A-498 (kidney), NCI-H226 (lung), A549 (lung), PC-3 (prostate), Hepa 59 T/VGH (liver), and KB (oral epidermoid), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general workflow for this assay is as follows:
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Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., taxane diterpenoids) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 48-72 hours).
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MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.
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Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the typical workflow for an MTT-based cytotoxicity assay.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for taxane diterpenoids is the disruption of microtubule function, a critical process in cell division. This ultimately leads to apoptotic cell death.
Microtubule Stabilization
During mitosis, the cell forms a mitotic spindle composed of microtubules, which is responsible for segregating chromosomes into the two daughter cells. Microtubules are dynamic polymers of α- and β-tubulin subunits, and their ability to polymerize and depolymerize is essential for proper spindle function. Taxanes bind to the β-tubulin subunit of the microtubules, which stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase.
Induction of Apoptosis
The prolonged mitotic arrest triggered by taxane-induced microtubule stabilization activates the spindle assembly checkpoint, which in turn initiates the intrinsic apoptotic pathway. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program, resulting in programmed cell death.
The following diagram illustrates the signaling pathway of taxane-induced apoptosis.
References
13-Deacetyltaxachitriene A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a naturally occurring taxane (B156437) diterpenoid isolated from the Formosan yew, Taxus sumatrana. As a member of the taxane family, which includes the highly successful anticancer drug paclitaxel (B517696) (Taxol®), this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and reported biological evaluation.
Isolation and Structural Elucidation
This compound was first isolated from the leaves and stems of Taxus sumatrana. The isolation procedure typically involves the extraction of the plant material with acetone (B3395972), followed by a series of chromatographic separations to purify the individual taxoids.
The structure of this compound was elucidated primarily through extensive spectroscopic analysis, particularly one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.
Table 1: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) δH (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δC (ppm) |
| Data not available in publicly accessible literature | Data not available in publicly accessible literature |
Note: Specific NMR data for this compound is not detailed in the currently available public literature. Researchers are advised to consult the original isolation paper for complete spectroscopic data.
Experimental Protocols: Isolation and Structure Elucidation
A general workflow for the isolation and structural characterization of taxoids like this compound from Taxus sumatrana is as follows:
Caption: General experimental workflow for the isolation and structure elucidation of this compound.
Biological Activity
At present, there is no publicly available data on the specific biological activities of this compound. However, many taxoids isolated from Taxus species exhibit cytotoxic and anti-inflammatory properties. Further research is required to determine the bioactivity profile of this particular compound.
Experimental Protocols: In Vitro Cytotoxicity Assay (General)
A standard protocol to assess the cytotoxic activity of a novel compound like this compound against cancer cell lines is the MTT assay.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Synthesis
Currently, there are no published reports on the total synthesis or semi-synthetic routes to this compound. The development of a synthetic pathway could provide greater access to this compound for further biological evaluation.
Conclusion and Future Directions
This compound is a structurally interesting taxane diterpenoid from Taxus sumatrana. While its isolation and structure have been described, a significant gap exists in the understanding of its biological properties. Future research should focus on:
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Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other potential therapeutic activities of this compound.
-
Mechanism of Action Studies: If biological activity is identified, elucidating the molecular pathways through which the compound exerts its effects.
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for in-depth preclinical and clinical studies and to allow for the creation of structural analogs with potentially improved activity.
The exploration of this and other minor taxoids from Taxus species remains a promising avenue for the discovery of new therapeutic agents.
The Elusive Minor Taxoid: A Technical Guide to the Analysis of 13-Deacetyltaxachitriene A in Taxus Species
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the natural abundance and analysis of the minor taxoid, 13-Deacetyltaxachitriene A, within the Taxus genus. Extensive literature review reveals that specific quantitative data for this particular compound is scarce, reflecting its status as a minor constituent among the hundreds of taxoids produced by yew species. However, by examining the established methodologies for the analysis of other taxoids, a comprehensive framework for the investigation of this compound can be constructed.
Natural Abundance and Distribution
Table 1: General Taxoid Content in Various Taxus Species (Illustrative)
| Taxus Species | Tissue | Major Taxoids Reported | Typical Concentration Range (µg/g dry weight) |
| Taxus brevifolia | Bark | Paclitaxel (B517696), Baccatin III, Cephalomannine | Paclitaxel: ~100 - 600[1][4][5] |
| Taxus canadensis | Needles | 9-dihydro-13-acetylbaccatin III | 5-7 times the amount of paclitaxel[6] |
| Taxus wallichiana | Needles | 10-deacetylbaccatin III | Highly variable[7] |
| Taxus baccata | Needles | Paclitaxel, 10-deacetylbaccatin III | Paclitaxel: 10 - 160[3] |
| Taxus cuspidata | Seeds | Various taxane (B156437) diterpenoids | Not specified in abstracts[8] |
Note: This table provides a general overview for major taxoids and does not include specific data for this compound due to a lack of available information.
Experimental Protocols for Taxoid Analysis
The isolation and quantification of a minor taxoid like this compound would follow the general principles established for taxoid analysis. The process can be broken down into three main stages: extraction, purification, and quantification.
Extraction
The initial step involves the extraction of taxoids from the plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.
Table 2: Common Extraction Methods for Taxoids from Taxus Species
| Method | Solvent(s) | Key Parameters | Advantages | Disadvantages |
| Maceration | Methanol, Ethanol | Room temperature, several days | Simple, suitable for thermolabile compounds | Time-consuming, potentially lower efficiency |
| Soxhlet Extraction | Ethanol, Methanol, Acetone | Continuous extraction at the solvent's boiling point | High extraction efficiency | Can degrade thermolabile compounds |
| Ultrasonication | 80% Ethanol | 40°C, 60 minutes | Rapid, efficient | Requires specialized equipment |
A general workflow for the extraction process is depicted in the diagram below.
Purification and Isolation
The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification and isolation of individual taxoids.
-
Column Chromatography: Often the first step in purification, using silica (B1680970) gel to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, typically using a C18 column, for the final purification of the target compound.
Quantification and Structure Elucidation
Once isolated, the quantity and structure of the taxoid must be determined.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: The primary method for quantifying known taxoids by comparing the peak area to that of a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive technique used for both the identification and quantification of taxoids, especially for novel or minor compounds where a reference standard may not be available[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for elucidating the chemical structure of a purified compound. Both 1H and 13C NMR are crucial for full structural characterization.
Biosynthesis of Taxoids
The biosynthesis of taxoids is a complex pathway involving numerous enzymatic steps. It begins with the cyclization of geranylgeranyl diphosphate (B83284) to form the taxane skeleton. Subsequent modifications, such as hydroxylations and acylations, lead to the vast diversity of taxoids observed in nature[10]. The formation of this compound would involve the core biosynthetic pathway followed by specific enzymatic reactions that are yet to be characterized. The deacetylation at the C13 position is a key step, and various acyltransferases are responsible for the addition and removal of acetyl groups.
Conclusion and Future Directions
While direct information on this compound is currently limited, the established methodologies for the analysis of major taxoids provide a clear roadmap for future research. A systematic investigation of various Taxus species and tissues using advanced analytical techniques such as LC-MS/MS and NMR is required to isolate and quantify this minor taxoid. Such studies would not only contribute to a better understanding of the chemical diversity of the Taxus genus but also potentially uncover novel compounds with interesting biological activities. Further research into the enzymatic machinery of the taxoid biosynthetic pathway will be crucial to elucidate the specific enzymes responsible for the formation of this compound.
References
- 1. Effects of genetic, epigenetic, and environmental factors on taxol content in Taxus brevifolia and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medical attributes of Taxus brevifolia - The Pacific Yew [klemow.wilkes.edu]
- 6. Taxanes and taxoids of the genus Taxus - A comprehensive inventory of chemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxoid from the needles of the Himalayan yew Taxus wallichiana with cytotoxic and immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three new taxoids from the seeds of Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and partial structure elucidation of basic taxoids from Taxus wallichiana by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthetic Pathway of Taxane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane (B156437) diterpenoids, most notably paclitaxel (B517696) (Taxol®), represent a class of potent anti-cancer agents indispensable in modern chemotherapy. Originally isolated from the bark of the Pacific yew (Taxus brevifolia), the complex structure of these compounds has spurred extensive research into their biosynthesis. Understanding the intricate enzymatic steps and regulatory networks governing their production is paramount for developing sustainable and scalable biotechnological manufacturing platforms, thereby ensuring a stable supply for clinical use. This technical guide provides a comprehensive overview of the core biosynthetic pathway of taxane diterpenoids, detailing the enzymatic reactions, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling and experimental workflows.
The Core Biosynthetic Pathway of Taxane Diterpenoids
The biosynthesis of taxane diterpenoids is a complex, multi-step process that can be broadly divided into three major stages: the formation of the taxane core skeleton, a series of oxygenations and acylations of the core, and the attachment of the C13 side chain. The entire pathway is estimated to involve approximately 20 enzymatic steps.[1]
Formation of the Taxane Core: From GGPP to Taxadiene
The pathway commences with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is cyclized in a single, complex reaction to form the parent olefin of the taxane family, taxa-4(5),11(12)-diene.
-
Geranylgeranyl Diphosphate (GGPP) Synthesis: GGPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from the plastidial methylerythritol phosphate (B84403) (MEP) pathway and the cytosolic mevalonate (B85504) (MVA) pathway.
-
Taxadiene Synthase (TS): This enzyme catalyzes the committed step in taxane biosynthesis, the cyclization of the linear GGPP to the tricyclic taxadiene. This reaction is a slow but not typically rate-limiting step in the overall pathway.[2]
Functionalization of the Taxane Skeleton: Hydroxylations and Acylations
Following the formation of taxadiene, the core structure undergoes a series of modifications by cytochrome P450 monooxygenases (CYP450s) and acyltransferases. These modifications occur at various positions on the taxane ring, leading to a diverse array of taxoid intermediates. The precise order of these steps can be flexible, leading to a metabolic grid of interconnected pathways.
-
Hydroxylations by Cytochrome P450 Enzymes: A significant portion of the enzymatic steps in taxane biosynthesis are catalyzed by CYP450s, which introduce hydroxyl groups at specific positions on the taxane core. Key hydroxylases that have been characterized include:
-
Taxadiene 5α-hydroxylase (T5αH): Catalyzes the first oxygenation step, converting taxadiene to taxa-4(20),11(12)-dien-5α-ol.[3]
-
Taxane 10β-hydroxylase (T10βH): Responsible for the hydroxylation at the C10 position.
-
Taxane 13α-hydroxylase (T13αH): Introduces the hydroxyl group at the C13 position, which is crucial for the eventual side-chain attachment.
-
Other Hydroxylases: Additional hydroxylations at C1, C2, C7, and C9 are also required, and the corresponding CYP450 enzymes are subjects of ongoing research.[1]
-
-
Acylations by Acyltransferases: Various acyl-CoA dependent acyltransferases are responsible for the addition of acetyl and benzoyl groups to the hydroxylated taxane core. These reactions are critical for the bioactivity of the final products. Key acyltransferases include:
-
Taxadien-5α-ol O-acetyltransferase (TAT): Catalyzes the acetylation of the C5 hydroxyl group.
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): A key rate-limiting enzyme that acetylates the C10 hydroxyl of 10-deacetylbaccatin III to form baccatin (B15129273) III.[4]
-
Taxane 2α-O-benzoyltransferase (TBT): Transfers a benzoyl group to the C2 position.
-
Baccatin III-13-O-phenylpropanoyltransferase (BAPT): Catalyzes the attachment of the C13 side chain precursor to baccatin III.[5]
-
N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT): Performs the final N-benzoylation of the side chain.
-
Side Chain Assembly and Attachment
The final stage in the biosynthesis of paclitaxel involves the synthesis of the unique C13 side chain and its attachment to the baccatin III core.
-
Side Chain Precursor Synthesis: The β-phenylalanine precursor of the side chain is synthesized and activated to its CoA-thioester form.
-
Attachment to Baccatin III: The BAPT enzyme transfers the phenylpropanoyl side chain to the C13 hydroxyl group of baccatin III.
-
Final Modifications: Subsequent hydroxylation and N-benzoylation of the side chain, catalyzed by a hydroxylase and DBTNBT respectively, complete the biosynthesis of paclitaxel.
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available kinetic parameters for some of the key enzymes in the taxane biosynthetic pathway. This data is crucial for understanding the efficiency of each enzymatic step and for metabolic engineering efforts aimed at optimizing taxol production.
| Enzyme | Substrate(s) | Km | kcat | Vmax | Source Organism | Reference(s) |
| Taxadiene Synthase (TS) | Geranylgeranyl diphosphate | 0.6 ± 0.1 µM | 0.012 s⁻¹ | - | Taxus brevifolia | [6] |
| Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | 48 µM (native), 24 µM (recombinant) | - | - | Taxus cuspidata | [7] |
| Taxane 13α-hydroxylase (T13αH) | Taxa-4(20),11-dien-5α-ol | 24 ± 9 µM | - | - | Taxus cuspidata | [2] |
| Taxa-4(20),11-dien-5α-yl acetate | 14 ± 4 µM | - | - | Taxus cuspidata | [2] | |
| Taxane 14β-hydroxylase | 5α-acetoxy-10β-hydroxy taxadiene | ~50 µM | - | - | Taxus spp. | [8] |
| Taxadien-5α-ol O-acetyltransferase (TAT) (TAX1) | Taxadien-5α-ol | Low µM range | - | - | Taxus spp. | [9] |
| Taxadien-5α,9α,10β-triacetoxy-13α-ol | 279.4 ± 9.0 μM | - | - | Taxus spp. | [10] | |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 6.5 µM | 0.04 s⁻¹ | - | Taxus spp. | [4] |
| Acetyl-CoA | 12 µM | - | - | Taxus spp. | [4] | |
| Baccatin III-13-O-phenylpropanoyltransferase (BAPT) | Baccatin III | 68 µM | 0.0583 s⁻¹ | - | Taxus spp. | [11] |
| (3R)-3-amino-3-phenylpropanoyl-CoA | 5.6 µM | - | - | Taxus spp. | [11] | |
| Baccatin III | 2.4 ± 0.5 µM | - | - | Taxus spp. | [11] | |
| β-phenylalanoyl-CoA | 4.9 ± 0.3 µM | - | - | Taxus spp. | [11] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of the taxane biosynthetic pathway.
Heterologous Expression and Purification of Taxane Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Protocol Outline (General for E. coli expression):
-
Gene Cloning: The cDNA of the target enzyme is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., Tris-HCl pH 8.0, NaCl, imidazole, and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, size-exclusion or ion-exchange chromatography can be performed.
-
Protein Characterization: The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).
Enzyme Activity Assays
a) Taxadiene Synthase (TS) Assay
Objective: To measure the activity of taxadiene synthase by quantifying the conversion of GGPP to taxadiene.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, 1 mM DTT, and the purified TS enzyme.
-
Substrate Addition: Initiate the reaction by adding [³H]-GGPP as the substrate.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding a stop solution (e.g., EDTA) and extract the taxadiene product with an organic solvent (e.g., hexane).
-
Quantification: Analyze the hexane (B92381) extract by liquid scintillation counting to quantify the amount of [³H]-taxadiene formed. Alternatively, unlabeled GGPP can be used, and the product can be quantified by GC-MS.[3][6]
b) Cytochrome P450 Hydroxylase Assay
Objective: To measure the activity of a specific taxane hydroxylase.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing microsomal preparations of the heterologously expressed P450, a NADPH-cytochrome P450 reductase, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the taxoid substrate (e.g., taxadiene or a hydroxylated intermediate).
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 30°C for a specific time.
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by HPLC or LC-MS/MS to identify and quantify the hydroxylated taxoid.[2][8]
Quantitative Analysis of Taxanes by HPLC-MS/MS
Objective: To quantify the levels of paclitaxel and its biosynthetic intermediates in biological samples (e.g., cell cultures, plant tissues).
Protocol Outline:
-
Sample Preparation:
-
Plant Tissue/Cells: Homogenize the sample in a suitable solvent (e.g., methanol (B129727) or acetone).
-
Liquid Culture: Extract the taxanes from the culture medium and/or cells using liquid-liquid extraction or solid-phase extraction (SPE).
-
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for each taxane of interest and an internal standard.
-
-
Quantification: Generate a calibration curve using authentic standards of the taxanes to be quantified. Calculate the concentration of each analyte in the samples based on the peak area ratios relative to the internal standard.[1][12][13]
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the transcript levels of genes encoding biosynthetic enzymes.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from Taxus cells or tissues using a suitable method (e.g., CTAB-based method or a commercial kit). Treat the RNA with DNase I to remove any contaminating genomic DNA.[14][15]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a probe-based chemistry, gene-specific primers for the target genes and a reference gene (e.g., actin or ubiquitin), and the cDNA template.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[16][17][18]
Signaling Pathways and Experimental Workflows
Jasmonate Signaling Pathway in the Regulation of Taxane Biosynthesis
Jasmonates, particularly methyl jasmonate (MeJA), are potent elicitors of taxane biosynthesis in Taxus cell cultures. The signaling cascade initiated by jasmonates leads to the upregulation of transcription factors that, in turn, activate the expression of genes encoding the biosynthetic enzymes.
Experimental Workflow for Enzyme Characterization
The following diagram illustrates a typical workflow for the characterization of a novel enzyme from the taxane biosynthetic pathway.
Conclusion
The elucidation of the taxane biosynthetic pathway is a remarkable achievement in natural product chemistry and plant biology. While many of the core enzymatic steps have been identified and characterized, significant gaps in our knowledge remain, particularly concerning the regulation of the pathway and the precise order of intermediate steps. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research in this field. Continued efforts in gene discovery, enzyme characterization, and metabolic engineering will be crucial for the development of robust and economically viable biotechnological platforms for the production of these life-saving medicines.
References
- 1. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Biochemical Characterization of Taxadiene Synthase from Bacillus koreensis and Stenotrophomonas maltophilia [mdpi.com]
- 4. Biochemical insights into the recombinant 10-deacetylbaccatin III-10-β-O-acetyltransferase enzyme from the Taxol-producing endophytic fungus Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 7. uniprot.org [uniprot.org]
- 8. Taxoid metabolism: Taxoid 14beta-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselectivity of taxoid-O-acetyltransferases: heterologous expression and characterization of a new taxadien-5alpha-ol-O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. An ultrasensitive LC-MS/MS method with liquid phase extraction to determine paclitaxel in both cell culture medium and lysate promising quantification of drug nanocarriers release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. researchgate.net [researchgate.net]
- 16. Gene expression profiling in Taxus baccata L. seedlings and cell cultures. | Semantic Scholar [semanticscholar.org]
- 17. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
The Untapped Potential of 13-Deacetyltaxachitriene A: A Technical Guide for Pharmacological Exploration
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: While direct pharmacological data for the taxane (B156437) diterpenoid "13-Deacetyltaxachitriene A" is not available in the current scientific literature, its structural relation to the well-established taxane family of compounds provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide outlines the prospective pharmacological relevance of this compound, drawing parallels with known taxanes, and proposes a structured research framework to elucidate its biological activity.
Introduction to the Taxane Class and Inferred Potential
Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews).[1] This class includes prominent chemotherapeutic agents like Paclitaxel (Taxol®) and Docetaxel (Taxotere®), which are widely utilized in the treatment of various cancers, including breast, ovarian, and lung carcinomas.[2][3][4] The primary mechanism of action for these established taxanes is the disruption of microtubule function.[1] By binding to β-tubulin, they stabilize microtubules, preventing their depolymerization. This action arrests the cell cycle during mitosis, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5][6]
Given that this compound belongs to this pharmacologically significant class of molecules, it is reasonable to hypothesize that it may possess biological activities of therapeutic interest. The structural nuances, such as the deacetylation at the C13 position, could influence its potency, metabolic stability, and side-effect profile compared to known taxanes. Beyond oncology, some taxane-related molecules have demonstrated other activities, such as anti-inflammatory effects, suggesting that the pharmacological profile of this compound may be multifaceted.[7]
Hypothetical Pharmacological Profile and Therapeutic Areas
Based on the activities of structurally related taxane diterpenoids, the following pharmacological areas are proposed for the investigation of this compound:
-
Anticancer Activity: This is the most probable area of significant activity. The core taxane skeleton is a strong indicator of potential cytotoxic effects against various cancer cell lines.[8][9] Research should focus on determining its efficacy against a panel of human cancer cell lines, including those resistant to existing taxanes.[10][11]
-
Anti-inflammatory Activity: Certain taxane-related compounds have been shown to possess anti-inflammatory properties.[7] It is plausible that this compound could modulate inflammatory pathways, warranting investigation in relevant cellular and in vivo models of inflammation.
-
Neuroprotective or Neurotoxic Effects: A significant dose-limiting toxicity of clinically used taxanes is peripheral neuropathy.[6][12] It would be crucial to assess the neurotoxic potential of this compound. Conversely, novel taxane structures could potentially offer unforeseen neuroprotective qualities.
Proposed Experimental Workflow for Pharmacological Screening
To systematically evaluate the pharmacological potential of this compound, a tiered screening approach is recommended. The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and mechanistic studies.
References
- 1. Taxane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxane-Induced Peripheral Neurotoxicity [mdpi.com]
- 7. Anti-inflammatory activities of Taxusabietane A isolated from Taxus wallichiana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Taxol and related diterpenoids of Taxus sp.: important acquisitions in the treatment of cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activity of macrocyclic taxane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Managing taxane toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 13-Deacetyltaxachitriene A from Taxus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid that has been isolated from the branches of Taxus sumatrana[1][2]. Taxanes are a class of natural products of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members such as paclitaxel. The isolation and purification of minor taxoids like this compound are crucial for the complete phytochemical characterization of Taxus species and for the discovery of new bioactive molecules. These compounds can also serve as precursors for the semi-synthesis of novel drug candidates.
Experimental Protocols
The isolation of this compound from Taxus plant material is a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations.
1. Plant Material Collection and Preparation
-
Collection: The branches of Taxus sumatrana are the reported source of this compound. For optimal yield of taxoids, the plant material is typically collected during the late autumn to spring period.
-
Preparation: The fresh plant material should be air-dried in a well-ventilated area, away from direct sunlight, to prevent the degradation of thermolabile compounds. Once dried, the plant material is ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction
-
Solvent Extraction: The powdered plant material is extracted with a polar solvent to isolate the taxoids. Methanol or 80% ethanol (B145695) are commonly used for this purpose. The extraction is typically performed at room temperature with constant stirring for 24-48 hours. This process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
3. Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to remove non-polar impurities such as chlorophyll (B73375) and lipids.
-
The crude extract is suspended in a 70% aqueous ethanol solution.
-
This aqueous ethanol suspension is then partitioned against a non-polar solvent like n-hexane. The n-hexane layer, containing chlorophyll and other non-polar compounds, is discarded.
-
The aqueous ethanol layer, which contains the taxoids, is then further partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or dichloromethane, to extract the taxoids.
-
The chloroform/dichloromethane layer is collected and concentrated under reduced pressure to yield a taxoid-enriched fraction.
4. Chromatographic Purification
The taxoid-enriched fraction is a complex mixture of different taxanes and other compounds. Therefore, multiple chromatographic steps are required for the isolation of the pure compound.
-
Silica (B1680970) Gel Column Chromatography (Normal Phase):
-
The enriched fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate, and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The semi-purified fractions from the silica gel column are further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used for the separation of taxoids.
-
The mobile phase is typically a gradient of acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The collected fraction is concentrated to yield the pure compound.
-
5. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR).
Data Presentation
The following table summarizes typical quantitative data for the isolation of taxoids from Taxus species. Please note that these values are representative and can vary depending on the specific plant material, extraction method, and chromatographic conditions used.
| Parameter | Value/Range | Reference |
| Extraction Yield (Crude Extract) | 10-15% of dry plant material | General knowledge from multiple sources |
| Silica Gel Column Chromatography | ||
| Eluent System | n-Hexane:Ethyl Acetate gradient | General knowledge from multiple sources |
| Preparative HPLC | ||
| Column | C18, 10 µm, 250 x 20 mm | [3] |
| Mobile Phase | Acetonitrile:Water (gradient) | [3] |
| Flow Rate | 10 - 20 mL/min | [3] |
| Detection Wavelength | 227 nm | General knowledge from multiple sources |
| Purity of Isolated Taxoids | >95% | [3] |
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logic of the chromatographic purification steps.
References
Application Note: Purification of 13-Deacetyltaxachitriene A
An Application Note and Detailed Protocol for the Purification of 13-Deacetyltaxachitriene A using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development.
Introduction
This compound is a diterpenoid compound belonging to the taxane (B156437) family, which includes the prominent anticancer drug, paclitaxel.[1][2][3] Isolated from various Taxus species, such as Taxus sumatrana, this compound is of significant interest to the scientific community for its potential pharmacological activities and as a precursor for the semi-synthesis of other bioactive taxanes.[4] The purity of this compound is critical for accurate biological evaluation and for use in further chemical modifications. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the purification of taxanes from complex mixtures.[2][5][6]
Principle
This protocol employs reverse-phase HPLC (RP-HPLC) for the purification of this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to effectively separate compounds with varying polarities.[1][7] The eluted compounds are detected by a UV detector, commonly at 227 nm for taxanes.[2]
Application
This method is designed for the preparative purification of this compound from crude or semi-purified plant extracts. The resulting high-purity compound can be used for:
-
In vitro and in vivo biological assays
-
Structural elucidation and characterization
-
As a starting material for semi-synthetic modifications
-
Development of analytical standards
Experimental Protocol
1. Materials and Reagents
-
Crude or semi-purified extract containing this compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade solvents for sample dissolution (e.g., DMSO, acetone, chloroform, dichloromethane, ethyl acetate)[4]
-
Syringe filters (0.22 µm)
2. Instrumentation
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator or nitrogen evaporator for solvent removal
3. Chromatographic Conditions
A two-stage process is recommended: an initial analytical run to determine the retention time and purity of the target compound, followed by a preparative run for purification.
Table 1: Analytical HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
Table 2: Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 3 (may require adjustment) |
| Flow Rate | 15 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 0.5 - 2.0 mL (depending on sample concentration) |
Table 3: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 5 | 60 | 40 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 60 | 40 |
| 40 | 60 | 40 |
4. Procedure
4.1. Sample Preparation
-
Dissolve the crude or semi-purified extract containing this compound in a suitable solvent (e.g., DMSO, acetone) to a concentration of 10-50 mg/mL.[4]
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4.2. Analytical HPLC Analysis
-
Equilibrate the analytical HPLC system with the initial mobile phase conditions (60% Water: 40% Acetonitrile) until a stable baseline is achieved.
-
Inject 10 µL of the filtered sample onto the analytical column.
-
Run the gradient program as detailed in Table 3.
-
Identify the peak corresponding to this compound based on retention time (if a standard is available) or by collecting the peak for further analysis (e.g., LC-MS).
-
Determine the purity of the target peak in the crude mixture.
4.3. Preparative HPLC Purification
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the filtered sample solution onto the preparative column. The injection volume will depend on the concentration and the capacity of the column.
-
Run the gradient program. The gradient may need to be adjusted to optimize the separation of the target peak from closely eluting impurities.
-
Monitor the chromatogram and set the fraction collector to collect the peak corresponding to this compound.
4.4. Post-Purification Processing
-
Combine the collected fractions containing the purified compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to remove the remaining water and isolate the purified compound.
-
Determine the final purity of the isolated this compound using the analytical HPLC method.
-
Calculate the recovery of the purified compound.
5. Data Presentation
Table 4: Hypothetical Purification Summary
| Step | Total Mass (mg) | Purity of this compound (%) | Recovery (%) |
| Crude Extract | 500 | 15 | 100 |
| After Preparative HPLC | 68 | >98 | 90.7 |
Table 5: Hypothetical Analytical HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| Impurity 1 | 12.5 | - |
| This compound | 18.2 | >98 |
| Impurity 2 | 19.8 | - |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: HPLC gradient elution profile for taxane separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 3. Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. taxi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
Application Notes and Protocols for the NMR Spectral Analysis of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled spectral data for the Nuclear Magnetic Resonance (NMR) analysis of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from the branches of Taxus sumatrana. The data presented is essential for the structural verification, purity assessment, and further development of this natural product for potential therapeutic applications.
Introduction
This compound belongs to the taxane family of diterpenoids, which includes the prominent anticancer drug Paclitaxel (Taxol). The complex molecular structure of taxanes necessitates thorough spectroscopic analysis for unequivocal identification and characterization. NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure and stereochemistry of such intricate natural products. This document outlines the experimental procedures for acquiring and interpreting the NMR spectra of this compound and presents a comprehensive summary of its ¹H and ¹³C NMR chemical shifts.
Experimental Protocols
Isolation of this compound
This compound is a natural product that can be isolated from the branches of Taxus sumatrana[1]. The general procedure for the isolation of taxane diterpenoids from Taxus species involves the following steps:
-
Extraction: The air-dried and powdered plant material (branches of Taxus sumatrana) is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction for taxanes) is subjected to multiple chromatographic steps for purification. This usually involves:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Chloroform-d is a common choice for taxanes.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
A standard suite of 1D and 2D NMR experiments should be performed to fully characterize the molecule. These experiments are typically carried out on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbon atoms that are two or three bonds away. This is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows correlations between protons that are close in space, which is vital for determining the stereochemistry of the molecule.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in the search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| Data not available in the search results |
Note: Specific ¹H and ¹³C NMR chemical shift values for this compound were not found in the provided search results. The tables are formatted for the inclusion of such data when it becomes available from primary literature detailing the compound's isolation and characterization from Taxus sumatrana. The structural elucidation of taxanes relies heavily on a combination of 1D and 2D NMR experiments to assign these chemical shifts.
Experimental Workflow and Data Analysis
The logical flow for the NMR spectral analysis of this compound is depicted in the following diagram.
Caption: Workflow for the isolation and NMR-based structural elucidation of this compound.
Signaling Pathways
Currently, there is no specific information available in the provided search results regarding the signaling pathways modulated by this compound. However, many taxanes are known to interact with microtubules, leading to cell cycle arrest and apoptosis. Further biological studies would be required to elucidate the specific mechanism of action and signaling pathways affected by this compound. Should such data become available, a diagram illustrating the relevant pathways would be constructed.
References
developing an HPLC method for "13-Deacetyltaxachitriene A" quantification
An Application Note and Protocol for the Quantification of 13-Deacetyltaxachitriene A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a taxane (B156437) diterpene of significant interest in pharmaceutical research due to its potential as a precursor for the synthesis of more complex and therapeutically active taxanes. Accurate and precise quantification of this compound is crucial for various stages of drug development, including process optimization, quality control of starting materials, and pharmacokinetic studies. This application note provides a detailed protocol for a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a research or industrial setting.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase gradient consisting of acetonitrile (B52724) and water allows for the efficient elution of this compound and its separation from potential impurities. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound (>98% purity) | Reference Standard | ChemFaces |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific or equivalent |
| Water | HPLC Grade/Milli-Q | Millipore or equivalent |
| Methanol (B129727) (MeOH) | HPLC Grade | Fisher Scientific or equivalent |
| Chloroform | ACS Grade | Sigma-Aldrich or equivalent |
| Dichloromethane | ACS Grade | Sigma-Aldrich or equivalent |
| Ethyl Acetate | ACS Grade | Sigma-Aldrich or equivalent |
| Dimethyl sulfoxide (B87167) (DMSO) | ACS Grade | Sigma-Aldrich or equivalent |
| Acetone | ACS Grade | Sigma-Aldrich or equivalent |
| 0.22 µm Syringe Filters (PTFE or Nylon) | Whatman or equivalent | |
| HPLC Vials with Septa | Agilent Technologies or equivalent |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (4-decimal place)
-
Sonicator
-
pH Meter
-
Vortex Mixer
-
Pipettes (various volumes)
Experimental Protocols
Standard Solution Preparation
1.1. Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent such as acetonitrile or methanol. This compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the flask to volume with the chosen solvent and mix thoroughly.
-
This primary stock solution can be stored at -20°C for up to one month.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions).
-
A typical calibration curve range would be from 1 µg/mL to 100 µg/mL. Prepare at least five concentration levels.
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and bring to volume with the mobile phase.
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample, such as a plant extract.
-
Accurately weigh a known amount of the homogenized sample (e.g., 100 mg) into a suitable extraction tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol or acetonitrile).
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If the expected concentration is high, further dilution with the mobile phase may be necessary to fall within the calibration curve range.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Elution | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 227 nm (This is a starting point based on the UV absorbance of similar taxanes. It is highly recommended to determine the UV absorbance maximum of this compound by running a UV-Vis scan of a pure standard to ensure optimal sensitivity.)[2][3] |
| Run Time | 30 minutes |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilution factors during sample preparation.
Equation for Quantification:
Concentration (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Initial extraction volume (mL)
-
D = Dilution factor
-
W = Weight of the sample (g)
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.2 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | - |
| Precision (%RSD) | ||
| - Intraday (n=6) | 1.2% | ≤ 2% |
| - Interday (n=6) | 1.8% | ≤ 2% |
| Accuracy (% Recovery) | ||
| - Low QC (5 µg/mL) | 98.5% | 95 - 105% |
| - Mid QC (50 µg/mL) | 101.2% | 95 - 105% |
| - High QC (90 µg/mL) | 99.8% | 95 - 105% |
Table 2: Quantitative Analysis of this compound in Samples (Example Data)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Original Sample (mg/g) |
| Standard 1 (10 µg/mL) | 15.2 | 250123 | 10.0 | - |
| Standard 2 (50 µg/mL) | 15.2 | 1250615 | 50.0 | - |
| Sample A | 15.3 | 875430 | 35.0 | 3.5 |
| Sample B | 15.2 | 450221 | 18.0 | 1.8 |
Visualizations
References
Application Note: Quantitative Analysis of 13-Deacetyltaxachitriene A using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid, in complex matrices. Taxanes are a critical class of compounds, primarily sourced from plants of the Taxus genus, with significant applications in oncology.[1] This protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for natural product discovery, pharmacokinetic studies, and quality control applications.
Experimental Protocol
This method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using Multiple Reaction Monitoring (MRM).
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is crucial for removing interferences and concentrating the analyte.
-
Matrix Homogenization: For plant tissues (e.g., Taxus needles), homogenize 1 gram of dried material in 10 mL of methanol (B129727). For biological fluids (e.g., plasma), use 1 mL of the sample directly.
-
Centrifugation: Centrifuge the homogenate or plasma sample at 10,000 rpm for 10 minutes to pellet solids.[2]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the target analyte, this compound, with 5 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (90:10 Water:Acetonitrile) for LC-MS/MS analysis.[3]
Liquid Chromatography (LC) Conditions
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.[3][4]
| Parameter | Condition |
| Column | Reversed-phase C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| LC Gradient | See Table 1 below |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.[5]
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Nitrogen, Medium Setting |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 below |
Table 2: MRM Transitions for this compound Based on a molecular weight of 594.65 g/mol (C₃₀H₄₂O₁₂), the [M+NH₄]⁺ adduct is monitored.[6]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Purpose |
| This compound | 612.7 | 552.7 | 15 | Quantification |
| This compound | 612.7 | 327.3 | 25 | Confirmation |
| Internal Standard (Optional) | TBD | TBD | TBD | Quantification |
Method Performance & Data
The developed method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of this compound.[5]
Table 3: Summary of Method Validation Quantitative Data
| Parameter | Result |
| Linearity Range | 2.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL[3] |
| Precision (%RSD) | Intra-day: < 8%; Inter-day: < 11%[7] |
| Accuracy (% Recovery) | 91% - 108% |
| Matrix Effect | Minimal ion suppression observed |
Visualizations
Experimental Workflow
The overall process from sample collection to final data analysis is outlined in the workflow diagram below.
Caption: LC-MS/MS Experimental Workflow Diagram.
Biosynthetic Context of Taxanes
This compound is a complex diterpenoid molecule within the broader taxane biosynthetic pathway, which leads to pharmaceutically important compounds like Paclitaxel.
Caption: Simplified Taxane Biosynthetic Pathway.
Conclusion
The LC-MS/MS method presented here is highly selective, sensitive, and reliable for the quantification of this compound. The protocol, including a streamlined solid-phase extraction and a rapid chromatographic run, is well-suited for high-throughput analysis in various research and development settings. This application note provides a solid foundation for scientists working on the analysis of taxanes and other complex natural products.
References
- 1. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanomedicines.ca [nanomedicines.ca]
- 3. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 6. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A is a member of the taxane (B156437) family of diterpenoids, which are widely recognized for their potent anticancer properties. Taxanes, such as paclitaxel (B517696) and docetaxel, exert their cytotoxic effects primarily by targeting microtubules. They bind to the β-tubulin subunit, stabilizing the microtubule polymer and preventing its disassembly. This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][2] The apoptotic signaling cascade initiated by taxanes often involves the modulation of Bcl-2 family proteins, activation of caspases, and in some cases, the involvement of the p53 tumor suppressor protein.[2][3]
These application notes provide a comprehensive guide for determining the in vitro cytotoxicity of this compound. The protocols detailed below describe two standard colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents representative IC50 values for this compound across a panel of human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 32.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 12.7 |
| SKOV-3 | Ovarian Adenocarcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 45.1 |
| DU-145 | Prostate Carcinoma | 50.3 |
Note: The data presented in this table are for illustrative purposes and are based on typical ranges observed for taxane compounds. Actual values must be determined experimentally.
Experimental Protocols
Two common methods for assessing in vitro cytotoxicity are provided below. It is recommended to use at least two distinct assays to confirm the cytotoxic effects of the test compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[4]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to the appropriate density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the average absorbance of the blank control from all other values. The percentage of cell viability is calculated as:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % Viability against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.[6][7][8][9]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (serum-free medium may be required to reduce background)
-
96-well flat-bottom sterile culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Controls: Prepare the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of lysis buffer 30-45 minutes before the end of the incubation period.[8]
-
Medium Background: Wells with medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[9] Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the medium background absorbance from all other values.
-
The percentage of cytotoxicity is calculated as:
-
% Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the % Cytotoxicity against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying signaling pathway associated with the cytotoxic action of this compound.
Caption: Workflow for In Vitro Cytotoxicity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Determining the Sensitivity of Cancer Cell Lines to Taxane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane (B156437) diterpenes, including the widely used chemotherapeutic agents paclitaxel (B517696) and docetaxel (B913), represent a cornerstone in the treatment of various solid tumors such as breast, ovarian, and lung cancer.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, essential for cell division. Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the depolymerization necessary for mitotic spindle formation.[1] This interference leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptotic cell death.[3][4][5] The sensitivity of cancer cells to taxanes can vary significantly between different cell lines and tumor types, necessitating robust and standardized methods for determining their cytotoxic effects.
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to taxane diterpenes, along with a summary of sensitive cell lines and the key signaling pathways involved in the taxane-induced cellular response.
Data Presentation: Cell Line Sensitivity to Taxane Diterpenes
The following tables summarize the half-maximal inhibitory concentration (IC50) values for paclitaxel and docetaxel in various cancer cell lines, providing a comparative reference for their sensitivity. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Paclitaxel IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 2.7 (2D), 118,110 (3D) | [6] |
| H460 | Non-Small Cell Lung Cancer | 1.41 (2D), 76,270 (3D) | [6] |
| H1650 | Non-Small Cell Lung Cancer | 2.7 (2D), 81,850 (3D) | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies by study | [7][8][9] |
| ZR75-1 | Breast Cancer | Varies by study | [7] |
| SK-BR-3 | HER2+ Breast Cancer | Varies by study | [8][9] |
| T-47D | Luminal A Breast Cancer | Varies by study | [8][9] |
| Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.4 - 3.4 | [10] |
| Various Human Tumor Cell Lines (8 lines) | Various | 2.5 - 7.5 | [6] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, exposure time). It is recommended to determine the IC50 for each cell line under your specific experimental conditions.
Table 2: Docetaxel IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies by study | [7] |
| ZR75-1 | Breast Cancer | Varies by study | [7] |
| Various Mammalian Tumor Cell Lines (13 lines) | Various | 0.13 - 3.3 ng/mL |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Taxane diterpene of interest (e.g., Paclitaxel, Docetaxel)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the taxane diterpene in complete culture medium. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot a dose-response curve with drug concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Clonogenic Survival Assay
The clonogenic assay is a cell survival assay based on the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the effect of cytotoxic agents on cell viability.
Materials:
-
Taxane diterpene of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low and precise number of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium. The exact number of cells to be plated depends on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare dilutions of the taxane diterpene in complete culture medium.
-
Remove the medium from the wells and add 2 mL of the drug dilutions. Include a vehicle control.
-
Incubate the plates for the desired exposure time (this can be a short exposure, e.g., 24 hours, after which the drug is washed out, or continuous exposure).
-
-
Colony Formation:
-
If a short exposure is used, remove the drug-containing medium, wash the wells with PBS, and add 2 mL of fresh complete culture medium.
-
Incubate the plates for 7-14 days at 37°C and 5% CO2, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
-
Colony Staining and Counting:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well for 10-15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot a survival curve with drug concentration on the x-axis and the surviving fraction on the y-axis (often on a logarithmic scale).
-
Signaling Pathways and Visualizations
Taxane diterpenes exert their cytotoxic effects by modulating key signaling pathways that control the cell cycle and apoptosis.
Taxane-Induced G2/M Arrest Signaling Pathway
Taxanes stabilize microtubules, leading to the activation of the spindle assembly checkpoint (SAC). This checkpoint ensures proper chromosome alignment before the cell enters anaphase. The sustained activation of the SAC due to taxane-induced microtubule stabilization prevents the anaphase-promoting complex/cyclosome (APC/C) from being activated, leading to the accumulation of cyclin B1 and the persistence of cyclin B1/CDK1 activity. This maintains the cell in a state of mitotic arrest.
Caption: Taxane-induced G2/M arrest pathway.
Taxane-Induced Apoptosis Signaling Pathway
Prolonged mitotic arrest induced by taxanes can lead to apoptosis through various mechanisms. One key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis.
Caption: Taxane-induced apoptosis pathway.
Experimental Workflow for Determining Taxane Sensitivity
The following diagram illustrates the general workflow for assessing the sensitivity of cell lines to taxane diterpenes.
Caption: Workflow for taxane sensitivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Cancer Cell Line Studies with 13-Deacetyltaxachitriene A and Related Taxane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane (B156437) diterpenes represent a critical class of anti-cancer agents, with prominent members such as paclitaxel (B517696) and docetaxel (B913) being mainstays in chemotherapy regimens for a variety of solid tumors.[1][2][3] These compounds exert their cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division.[1][4] 13-Deacetyltaxachitriene A is a member of the taxane family; while specific data on this compound is limited, the following application notes and protocols provide a framework for its investigation in cancer cell line studies, based on the established knowledge of related taxane diterpenes.
Taxanes are known to be effective against a wide range of cancers, including breast, ovarian, lung, and prostate cancer.[2] The principal mechanism of action involves the stabilization of GDP-bound tubulin within microtubules, which inhibits the dynamic instability required for mitotic spindle formation and, consequently, cell division.[1] This disruption of microtubule function ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis (programmed cell death).[3][5]
It is important to note that while the protocols and potential mechanisms described herein are based on extensive research on analogous compounds, the specific activity and signaling pathways modulated by this compound must be empirically determined.
Quantitative Data on Related Taxane Diterpenes
While specific IC50 values for this compound are not publicly available, the following table summarizes the cytotoxic activity of other taxane diterpenes against various cancer cell lines to provide a comparative context for experimental design.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Paclitaxel | MCF-7 (Breast) | 25 nM (approx.) | [2] |
| Docetaxel | MCF-7 (Breast) | 25 nM (approx.) | [2] |
| Cabazitaxel | Prostate Cancer Cells | Lower than docetaxel | [4] |
| Compound 2 (from Taxus chinensis) | Paclitaxel-resistant cell line | Significant cytotoxicity | [6] |
| Hongdoushans A, B, C | In vitro cancer models | Reported anticancer activity | [1] |
| SB-T-1213 | P-gp positive cells | >400-fold more potent than paclitaxel | [5] |
| SB-T-1250 | P-gp positive cells | >400-fold more potent than paclitaxel | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anti-cancer effects of a novel taxane diterpene like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., paclitaxel).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the test compound on cell cycle progression.
-
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Plate cells and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is to determine if the compound induces programmed cell death.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial investigation of a novel anti-cancer compound.
Caption: A generalized workflow for the in vitro evaluation of a novel anti-cancer compound.
Hypothesized Signaling Pathway
Based on the known mechanism of taxanes, the following diagram illustrates a potential signaling pathway that could be investigated for this compound.
Caption: A hypothesized signaling pathway for taxane-induced apoptosis.
References
- 1. Taxane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural Compounds from Plant and Marine Environment [mdpi.com]
- 5. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Deacetyltaxachitriene A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 13-Deacetyltaxachitriene A as a reference standard in analytical and research applications. This document outlines its chemical and physical properties, proper handling and storage, and provides exemplary protocols for its use in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a diterpenoid natural product isolated from the branches of Taxus sumatrana.[1] As a high-purity reference standard, it is an essential tool for the identification, quantification, and quality control of this and related compounds in plant extracts, herbal formulations, and during drug discovery and development processes. Its well-characterized nature allows for accurate and reproducible analytical results.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 239800-99-8 |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.65 g/mol |
| Purity | ≥98% |
| Physical Description | Powder |
| Source | Branches of Taxus sumatrana[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] |
Storage and Stability:
Proper storage is critical to maintain the integrity of the reference standard. For long-term storage, the solid material should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] Stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Application: Quantification by High-Performance Liquid Chromatography (HPLC)
This compound can be used as a reference standard to quantify its presence in complex mixtures, such as plant extracts. The following is a general protocol for the development of an HPLC method.
Experimental Protocol: HPLC Method
Objective: To quantify the concentration of this compound in a sample matrix.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) (for extraction, if applicable)
-
Formic acid (optional, for mobile phase modification)
-
Sample containing the analyte of interest
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For plant extracts, a solid-liquid extraction may be necessary. A general procedure involves extraction with methanol or acetone, followed by filtration and evaporation of the solvent. The residue is then redissolved in the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B) and water (A). A typical gradient might be:
-
0-10 min: 40-50% B
-
10-13 min: 50-53% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm (based on typical taxane (B156437) analysis)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Data Presentation: HPLC Calibration Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
Experimental Workflow: HPLC Quantification
References
Troubleshooting & Optimization
Technical Support Center: Isolation of Minor Taxanes from Taxus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with isolating minor taxanes from Taxus species.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of minor taxanes.
Issue 1: Low Yield of Minor Taxanes
Q: My extraction protocol results in a very low yield of the target minor taxane (B156437). What are the potential causes and how can I improve the yield?
A: Low yields of minor taxanes are a common challenge due to their low natural abundance. Several factors throughout the extraction and purification process can contribute to this issue. Here’s a systematic approach to troubleshoot and improve your yield:
-
Extraction Efficiency: The choice of solvent and extraction method is critical.
-
Solvent Selection: Taxanes are soluble in polar organic solvents. While 95% ethanol (B145695) is effective, it can also extract significant amounts of interfering lipids and chlorophyll[1]. A solvent mixture of 50-80% ethanol in water is often preferred to minimize the extraction of these impurities[1]. Methanol (B129727) and acetone (B3395972) are also effective extraction solvents[2]. The selection of the extraction solvent should also consider the polarity of the target minor taxanes.
-
Extraction Method: Maceration and soxhlet extraction are common methods. While soxhlet extraction can be faster, maceration (soaking at room temperature) may be gentler and prevent the degradation of heat-sensitive taxanes[3].
-
Plant Material: The concentration of taxanes can vary significantly between different Taxus species, plant parts (needles, bark, twigs), and even the time of year the material is harvested[4]. Ensure you are using a source known to contain your target taxane in reasonable quantities. While drying the plant material can be costly, it can aid in the removal of taxanes during the initial extraction[1].
-
-
Sample Preparation:
-
Grinding: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
Decolorization: Crude extracts are often dark due to chlorophyll (B73375) and other pigments, which can interfere with subsequent chromatographic steps[1]. Treating the extract with activated charcoal is a crucial step to remove these pigments[1][2]. The amount of charcoal needed will depend on the solvent used and whether the plant material was fresh or dried[2].
-
-
Purification Steps:
-
Loss During Chromatography: Multiple chromatographic steps can lead to cumulative losses of the target compound. Optimize each step to maximize recovery.
-
Degradation: Taxanes can be unstable under acidic or alkaline conditions and at elevated temperatures, leading to isomerization or degradation[5]. Maintain neutral pH and avoid excessive heat during solvent evaporation and other steps.
-
Issue 2: Poor Separation of Structurally Similar Taxanes
Q: I am having difficulty separating my target minor taxane from other closely related taxanes that co-elute during HPLC. How can I improve the resolution?
A: The structural similarity among taxanes makes their separation a significant challenge. Here are several strategies to improve chromatographic resolution:
-
Chromatography Mode:
-
Normal-Phase vs. Reverse-Phase: Both normal-phase (polar stationary phase, non-polar mobile phase) and reverse-phase (non-polar stationary phase, polar mobile phase) chromatography are used for taxane separation. The choice depends on the specific taxanes being separated. Normal-phase chromatography on silica (B1680970) gel can be a cost-effective initial step[1][2]. Reverse-phase HPLC, often using a C18 column, is widely used for high-resolution separation of taxanes[6][7].
-
Preparative HPLC: For isolating larger quantities, preparative HPLC is a powerful technique. Method development often starts at the analytical scale and is then scaled up[6].
-
-
Method Optimization in HPLC:
-
Mobile Phase Composition: Fine-tuning the mobile phase composition is crucial. In reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact selectivity. A shallow gradient elution can improve the separation of closely eluting peaks.
-
Column Parameters:
-
Stationary Phase: Beyond standard C18 columns, other stationary phases with different selectivities can be explored.
-
Particle Size: Smaller particle sizes in the column packing generally lead to higher efficiency and better resolution.
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing separation[6].
-
-
Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer run times.
-
-
Alternative Techniques:
-
Flash Chromatography: This technique can be used for rapid, preparative-scale purification and is often employed as an initial purification step before HPLC[8].
-
Multi-dimensional Chromatography: In complex cases, a two-dimensional HPLC approach, combining different separation modes (e.g., hydrophilic interaction chromatography followed by reverse-phase), can provide enhanced separation power[7].
-
Issue 3: Interference from Chlorophyll and Other Pigments
Q: My initial extract is heavily contaminated with chlorophyll, which is interfering with my purification process. What is the most effective way to remove it?
A: Chlorophyll is a common and problematic contaminant in extracts from Taxus needles and other green plant parts. Its removal is essential for efficient chromatographic purification.
-
Activated Charcoal Treatment: This is a widely used and effective method.
-
Procedure: After the initial solvent extraction, the crude extract is treated with activated charcoal. The charcoal adsorbs the pigments, which are then removed by filtration[1][2].
-
Optimization: The amount of activated charcoal required depends on the concentration of pigments in the extract, which is influenced by the extraction solvent and the freshness of the plant material. For example, using 70% ethanol for extraction requires less charcoal than using 95% ethanol[2].
-
-
Solvent Partitioning:
-
A liquid-liquid extraction step can be used to partition the taxanes away from some of the more polar or non-polar impurities, including pigments. For instance, partitioning between an aqueous methanol extract and a non-polar solvent like hexane (B92381) can help remove some lipophilic compounds[1].
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating minor taxanes from Taxus?
A1: The primary challenges include:
-
Low Abundance: Minor taxanes are present in very small quantities, making their isolation and purification difficult and often resulting in low yields.
-
Structural Similarity: Many taxanes have very similar chemical structures, leading to difficulties in separating them from each other, especially from the more abundant taxanes like paclitaxel (B517696) and cephalomannine.
-
Complex Matrix: The crude extract from Taxus is a complex mixture containing numerous other compounds, such as lipids, waxes, and pigments (especially chlorophyll), which can interfere with the purification process[1].
-
Instability: Taxanes can be sensitive to heat, pH, and certain solvents, which can lead to degradation or isomerization during the isolation procedure[5].
Q2: What is a general workflow for the isolation of minor taxanes?
A2: A typical workflow involves the following steps:
-
Extraction: The dried and ground Taxus material is extracted with a suitable solvent, commonly an ethanol/water mixture[1].
-
Decolorization: The crude extract is treated with activated charcoal to remove chlorophyll and other pigments[1][2].
-
Solvent Partitioning: The decolorized extract is often subjected to liquid-liquid partitioning to separate taxanes from highly polar or non-polar impurities.
-
Chromatographic Purification: A series of chromatographic steps are employed for purification. This may start with lower resolution techniques like flash chromatography on silica gel, followed by high-resolution preparative HPLC, typically using a reverse-phase C18 column[6][8].
-
Crystallization: The purified minor taxane is often obtained as a solid through crystallization from a suitable solvent system.
Q3: Can Taxus cell culture be a viable alternative for producing minor taxanes?
A3: Yes, Taxus cell culture is a promising alternative to extraction from whole plants. It offers several potential advantages, including:
-
Sustainability: It avoids the need to harvest slow-growing yew trees.
-
Controlled Environment: Production can be carried out in bioreactors under controlled conditions, potentially leading to more consistent yields.
-
Simplified Extraction: The extraction of taxanes from the culture medium can be simpler than from complex plant tissues[9]. However, optimizing cell lines and culture conditions for the production of specific minor taxanes can be a significant research and development effort.
Q4: How can I scale up the purification of a minor taxane from an analytical method to a preparative scale?
A4: Scaling up from analytical to preparative HPLC requires careful consideration of several parameters to maintain the separation quality. The general principle is to increase the column diameter while keeping the bed height and linear flow rate constant to ensure the same residence time[10]. Key scalable factors include:
-
Column Dimensions: Moving to a column with a larger internal diameter.
-
Flow Rate: The flow rate should be increased proportionally to the square of the ratio of the column diameters.
-
Injection Volume: The sample load can be significantly increased on a preparative column.
-
Gradient Profile: The gradient timeline needs to be adjusted to account for the different column volumes and flow rates[11]. It is advisable to first perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution[12].
Data Presentation
Table 1: Comparison of Extraction Solvents for Taxane Recovery
| Solvent System | Target Taxane(s) | Source Material | Key Findings | Reference |
| 50-80% Ethanol in Water | Paclitaxel and other taxanes | Taxus spp. (fresh clippings) | Good extraction of taxanes with reduced co-extraction of lipids and chlorophyll compared to >80% ethanol. | [1] |
| 50-95% Methanol or Acetone in Water | Paclitaxel, cephalomannine, baccatin (B15129273) III, deacetylbaccatin III | Ornamental yew tissue | Effective for extracting a range of taxanes. | [2] |
| Ethanol vs. Hexane | Paclitaxel | Taxus baccata | Ethanol was a more suitable solvent for preparing the raw extract for HPLC analysis due to the polarity of paclitaxel. | [3] |
| Ethyl Acetate (B1210297) vs. Dichloromethane (B109758) vs. n-Hexane | Paclitaxel and Cephalomannine | Plant cell culture broth | Ethyl acetate and dichloromethane showed the highest partition coefficients for paclitaxel, but low selectivity over cephalomannine. n-Hexane with 20% hexafluorobenzene (B1203771) improved selectivity significantly. | [9] |
Table 2: Yields of Selected Minor Taxanes from Taxus Species
| Taxane | Taxus Species | Plant Part | Yield (% of dry weight) | Reference |
| 10-Deacetylbaccatin III | Taxus brevifolia | Bark | 0.02 - 0.04% | [13] |
| 10-Deacetyltaxol-7-xyloside | Taxus brevifolia | Bark | 0.06 - 0.1% | [13] |
| Taxol-7-xyloside | Taxus brevifolia | Bark | 0.005 - 0.01% | [13] |
| 10-Deacetyltaxol | Taxus brevifolia | Bark | 0.01 - 0.02% | [13] |
| 10-Deacetylcephalomannine-7-xyloside | Taxus brevifolia | Bark | 0.006 - 0.01% | [13] |
| Cephalomannine | Taxus brevifolia | Bark | 0.005 - 0.007% | [13] |
| Paclitaxel | Taxus baccata | Needles | ~0.001% (from fresh material) | [8] |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | ~0.0009% (from fresh material) | [8] |
Experimental Protocols
Protocol 1: General Extraction and Decolorization of Minor Taxanes
-
Preparation of Plant Material: Air-dry or freeze-dry the Taxus needles or bark. Grind the dried material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a 70% ethanol in water solution (v/v) at a ratio of 1:10 (plant material:solvent, w/v).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid plant residue.
-
-
Decolorization with Activated Charcoal:
-
To the filtered extract, add activated charcoal. The amount will vary, but a starting point is 5-15% of the initial weight of the fresh plant material[2].
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the mixture through a bed of Celite to remove the activated charcoal. The resulting filtrate should be significantly lighter in color.
-
-
Solvent Removal: Concentrate the decolorized extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol. The remaining aqueous solution contains the crude taxane mixture.
Protocol 2: Preparative HPLC for Minor Taxane Separation
This is a generalized protocol; specific parameters must be optimized for the target compound.
-
Sample Preparation: Dissolve the crude taxane extract (from Protocol 1, after appropriate workup like liquid-liquid extraction and drying) in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
Use a preparative HPLC system equipped with a fraction collector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is a common choice[6].
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Purified water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase over the run to elute compounds with increasing hydrophobicity. For example: 0-10 min, 40-50% B; 10-13 min, 50-53% B; 13-25 min, 53-73% B; followed by a wash and re-equilibration step[6].
-
-
Operating Parameters:
-
Flow Rate: For a 20 mm ID column, a flow rate of around 10 mL/min is a reasonable starting point[6].
-
Detection: UV detection at 227 nm is commonly used for taxanes[6].
-
Injection Volume: This will depend on the concentration of the sample and the capacity of the column. Start with a smaller injection and increase as you optimize the separation.
-
-
Fraction Collection: Collect fractions based on the elution profile of the chromatogram, targeting the peaks corresponding to the minor taxanes of interest.
-
Post-Purification: Combine the fractions containing the pure minor taxane and remove the solvent under reduced pressure. The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (e.g., MS, NMR).
Mandatory Visualization
Caption: General workflow for the isolation of minor taxanes from Taxus biomass.
Caption: Logical workflow for troubleshooting poor separation of taxanes in HPLC.
References
- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 2. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 3. environmentaljournals.org [environmentaljournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mz-at.de [mz-at.de]
- 13. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Taxane Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of taxane (B156437) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of taxane isomers, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my taxane isomer peaks tailing or showing asymmetry?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors when analyzing taxanes.[1] One primary reason is secondary interactions between the basic taxane molecules and acidic residual silanol (B1196071) groups on the silica-based column packing.[2][3] Other potential causes include column overload, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.[1][4]
-
Solution Workflow:
Troubleshooting workflow for peak tailing.
Q2: I'm observing poor resolution between critical taxane isomer pairs (e.g., paclitaxel (B517696) and 7-epipaclitaxel). How can I improve this?
A2: Achieving baseline separation of structurally similar taxane isomers is a significant challenge.[5] Poor resolution can stem from suboptimal mobile phase composition, incorrect column selection, or inappropriate temperature settings. The choice of stationary phase is critical; pentafluorophenyl (PFP) columns often provide better selectivity for taxanes compared to standard C18 columns due to unique interactions with the analytes.[6][7]
-
Optimization Strategies:
-
Mobile Phase: Fine-tune the organic solvent (acetonitrile or methanol) to water/buffer ratio. A shallow gradient can often improve the separation of closely eluting peaks.[8][9]
-
Column: Consider using a PFP stationary phase, which has been shown to provide excellent resolution for complex mixtures of taxanes.[6]
-
Temperature: Temperature can have a significant and sometimes counterintuitive effect on taxane selectivity.[10] Experiment with column temperatures between 30°C and 70°C to find the optimal condition.[6]
-
Q3: My system backpressure is unusually high during taxane analysis. What should I do?
A3: High backpressure is a common HPLC problem that can halt your analysis and potentially damage the system or column.[11] Potential causes include blockages in the system (e.g., clogged frits or tubing), microbial growth in the mobile phase, or precipitation of the sample or buffer in the mobile phase.[12]
Q4: I am seeing ghost peaks in my chromatograms. What is causing this?
A4: Ghost peaks are extraneous peaks that can appear in a chromatogram, complicating quantification.[13] They can be caused by impurities in the mobile phase, carryover from previous injections, or degradation of the sample. Ensure high-purity solvents are used and that the system is thoroughly flushed between runs.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating taxane isomers?
A1: While C18 columns are widely used, pentafluorophenyl (PFP) columns often provide superior selectivity and resolution for complex mixtures of taxanes, including paclitaxel and its related impurities.[6][7] The unique π-π and dipole-dipole interactions of the PFP phase can effectively differentiate between structurally similar isomers.
Q2: How does temperature affect the separation of taxane isomers?
A2: Temperature is a critical parameter for optimizing taxane separations. Increasing the column temperature generally reduces retention time.[15][16] However, for some taxanes, particularly on C8 phases, retention can counterintuitively increase with temperature in certain mobile phase compositions.[10] Therefore, temperature optimization is crucial and should be explored to enhance selectivity.[10][15]
Q3: What is a typical mobile phase for taxane isomer separation?
A3: A common mobile phase for reversed-phase HPLC of taxanes is a gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer).[17] The gradient typically starts with a lower concentration of acetonitrile, which is gradually increased to elute the more hydrophobic taxanes. The exact gradient program will depend on the specific isomers being separated and the column being used.[6]
Q4: What are the key steps for sample preparation before HPLC analysis of taxanes?
A4: Proper sample preparation is crucial for accurate and reproducible results.[14][18][19] Key steps include:
-
Extraction: Isolating the taxanes from the sample matrix using techniques like liquid-liquid extraction or solid-phase extraction (SPE).[14][18]
-
Filtration: Removing particulate matter to prevent column clogging by filtering the sample through a 0.2 or 0.45 µm syringe filter.[13][20]
-
Dissolution: Dissolving the final extract in a solvent compatible with the initial mobile phase to ensure good peak shape.[19]
General workflow for taxane sample preparation.
Experimental Protocols & Data
Below are example experimental conditions that can serve as a starting point for method development.
Example HPLC Method for Paclitaxel and Related Impurities
This method is a general guideline and should be optimized for your specific application and instrument.
| Parameter | Condition |
| Column | PFP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 227 nm[21][22] |
| Injection Volume | 10 µL |
Quantitative Data Summary: Example Resolution of Taxane Pairs
The following table summarizes typical resolution values (Rs) that can be achieved between critical taxane isomer pairs under optimized conditions using a PFP column.
| Isomer Pair | Typical Resolution (Rs) |
| Paclitaxel / 7-Epipaclitaxel | > 1.5 |
| Paclitaxel / Baccatin III | > 2.0 |
| 10-Deacetyltaxol / Paclitaxel | > 1.8 |
Note: These values are illustrative and will vary depending on the specific HPLC system, column batch, and mobile phase preparation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Dependence of selectivity on eluent composition and temperature in the HPLC separation of taxanes using fluorinated and hydrocarbon phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. agilent.com [agilent.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. organomation.com [organomation.com]
- 15. chromtech.com [chromtech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
- 20. nacalai.com [nacalai.com]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples | Bentham Science [eurekaselect.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 13-Deacetyltaxachitriene A
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 13-Deacetyltaxachitriene A, a complex diterpenoid molecule.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetric, and the latter half of the peak is broader than the front half. This distortion is problematic because it can compromise the accuracy and reproducibility of your analysis.[1] Severe tailing can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, all of which are critical for reliable quantification in research and drug development.[2]
Q2: What are the most likely causes of peak tailing for a complex molecule like this compound?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte on the column.[3][4] While this compound will primarily interact with the C18 stationary phase via hydrophobic interactions, its complex structure likely contains polar functional groups. These groups can engage in undesirable secondary interactions with the column packing material, leading to tailing.
The most common sources of these secondary interactions and other peak tailing issues are summarized in the table below.
Table 1: Common Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The polar functional groups on this compound interact with residual, acidic silanol groups (Si-OH) on the silica (B1680970) surface of the column.[1][3][4][5] This is a very common issue with basic or polar compounds. | Use a modern, high-purity, fully end-capped column.[3][5] Alternatively, modify the mobile phase by lowering the pH or adding a competing base.[3][4] |
| Incorrect Mobile Phase pH | If the mobile phase pH is not optimal, it can lead to interactions between the analyte and the stationary phase, or cause the analyte to exist in multiple ionic forms.[1] | Adjust the mobile phase pH. For compounds interacting with acidic silanols, a lower pH (e.g., 2.5-3.5) is often effective.[2][4] Ensure the mobile phase is adequately buffered. |
| Column Contamination or Damage | Contaminants from the sample or mobile phase can accumulate at the column inlet, or a void can form in the packing material, distorting the flow path.[2][6][7] | Use guard columns and ensure proper sample filtration.[6] If contamination is suspected, flush the column or, if a void has formed, replace it. |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing, or improperly seated fittings between the injector, column, and detector can cause band broadening and tailing.[1][8][9] | Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.005" or ~0.12 mm).[2][1] Check all fittings for proper connection. |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[2][7] | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks.[8] | Whenever possible, dissolve the sample in the initial mobile phase. |
Q3: How do interactions with the HPLC column itself cause peak tailing?
A3: Most reversed-phase HPLC columns are made from silica particles that have been chemically modified with a hydrophobic stationary phase (like C18). However, this chemical modification process is never 100% complete.[5][10] This leaves some unreacted, polar silanol groups (Si-OH) on the silica surface.
These residual silanol groups are acidic and can become negatively charged (deprotonated to SiO⁻) at mobile phase pH levels above ~3.0.[4][8] If the this compound molecule has polar or basic functional groups, they can be attracted to these charged sites. This creates a secondary, polar retention mechanism in addition to the primary hydrophobic retention. Since these interaction sites are non-uniform, some analyte molecules are retained longer, resulting in a "tail" on the peak.[11] To mitigate this, manufacturers "end-cap" the columns by reacting these residual silanols with a small silylating agent, but some active sites almost always remain.[5][11]
Caption: Analyte interaction with the stationary phase.
Q4: How can I systematically troubleshoot the peak tailing issue?
A4: A systematic approach is crucial to efficiently identify the source of the problem. Start by evaluating the chromatogram to determine if the issue affects a single peak or all peaks, then methodically investigate the system, the method, and the column. The flowchart below provides a logical workflow for this process.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Troubleshooting Guides & Protocols
Protocol 1: Mobile Phase Optimization to Reduce Tailing
This protocol outlines steps to modify your mobile phase to minimize secondary silanol interactions. Perform these steps sequentially and assess the peak shape after each modification.
Objective: To improve the peak shape of this compound by altering mobile phase properties.
Methodology:
-
Lower Mobile Phase pH:
-
Action: Add a small amount of acid to your aqueous mobile phase component.
-
Example: Prepare your mobile phase with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Purpose: To protonate the residual silanol groups on the silica surface (Si-OH), neutralizing their negative charge and reducing their ability to interact with the analyte.[4] A pH between 2.5 and 3.5 is often effective.
-
-
Increase Buffer Strength:
-
Action: If you are already using a buffer (e.g., phosphate), increase its concentration.
-
Example: Increase buffer concentration from 10 mM to 25-50 mM.
-
Purpose: A higher buffer concentration can help maintain a consistent pH on the column surface and can also help mask residual silanol sites.[2]
-
-
Add a Competing Base (for Basic Analytes):
-
Action: Add a small concentration of a basic compound to the mobile phase.
-
Example: Add triethylamine (B128534) (TEA) at a concentration of around 20-40 mM.
-
Purpose: The competing base is a "tail-suppressing" agent that will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[3] Note: This is generally used for analytes with basic properties.
-
Table 2: Summary of Mobile Phase Modifications
| Modification | Purpose | Example Implementation |
| Lower pH | Protonate silanol groups to reduce ionic interactions. | Add 0.1% Formic Acid or TFA to the aqueous phase. |
| Increase Buffer Strength | Maintain stable pH and mask active sites. | Increase phosphate (B84403) buffer from 10mM to 25-50mM. |
| Change Organic Modifier | Alter selectivity and potentially disrupt secondary interactions. | Switch from Acetonitrile to Methanol, or vice versa. |
Protocol 2: Column Flushing and Regeneration
If mobile phase optimization does not resolve the tailing, the column may be contaminated. This protocol provides a general procedure for column washing.
Objective: To remove strongly retained contaminants from the column that may be causing peak shape distortion.
Important: Before proceeding, check your column's user manual to confirm its compatibility with the recommended solvents and to verify if it can be reverse-flushed.
Methodology:
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from entering the detector cell.
-
Reverse the Column: Reverse the direction of flow through the column (connect the outlet to the pump and direct the inlet to waste). This is often more effective for flushing contaminants from the inlet frit.
-
Flush with a Sequence of Solvents: Sequentially pump at least 10-20 column volumes of each of the following solvents through the column. A typical sequence for a C18 column is:
-
Mobile phase (without buffer salts)
-
100% Water (HPLC-grade)
-
Isopropanol
-
Methylene Chloride or Hexane (if compatible and non-polar contaminants are suspected)
-
Isopropanol
-
100% Water (HPLC-grade)
-
Mobile phase (re-equilibration)
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard of this compound to assess if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. support.waters.com [support.waters.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Improving the Yield of 13-Deacetyltaxachitriene A Extraction
Welcome to the technical support center for the extraction of 13-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from plant sources, primarily Taxus sumatrana.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a taxane (B156437) diterpenoid, a class of natural products with significant interest in pharmaceutical research due to the anticancer properties of related compounds like Paclitaxel. The primary known natural source of this compound is the bark and leaves of Taxus sumatrana (Sumatran Yew).
Q2: Which solvent is recommended for the initial extraction of this compound?
A2: Acetone (B3395972) has been shown to be an effective solvent for the extraction of taxanes from Taxus sumatrana bark.[1] Other common solvents used for taxane extraction include chloroform, dichloromethane, and ethyl acetate (B1210297). The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted impurities.
Q3: What are the critical parameters to control during the extraction process to maximize yield?
A3: Several factors influence the extraction yield of taxanes. Key parameters to control include:
-
Drying Method of Plant Material: Improper drying can lead to the degradation of target compounds.
-
Solvent Selection: The polarity of the solvent should be optimized for the target compound.
-
Temperature: Higher temperatures can enhance extraction but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.
-
pH: Taxanes can be unstable under acidic or alkaline conditions, so maintaining a neutral pH during extraction is recommended to prevent degradation.[2]
Q4: How can I remove pigments and other polar impurities from the crude extract?
A4: A common issue in taxane extraction is the co-extraction of chlorophyll (B73375) and other pigments. These can be removed by a pre-purification step. One effective method is to partition the crude extract between a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and water. The taxanes will preferentially remain in the organic phase, while many polar impurities will be removed in the aqueous phase.
Q5: What chromatographic techniques are suitable for the purification of this compound?
A5: Due to the complex mixture of taxanes in the crude extract, chromatographic separation is essential. A multi-step approach is often necessary:
-
Macroporous Resin Chromatography: This can be used for initial enrichment of taxanes from the crude extract.
-
Silica (B1680970) Gel Column Chromatography: This is a standard technique for separating compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique for the final purification of the target compound to a high degree of purity.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Incorrect Plant Material: The concentration of the target compound can vary between different Taxus species and even between plants of the same species grown in different conditions. | 1. Verify the identity of the plant material (Taxus sumatrana). Consider sourcing from a reputable supplier or performing a small-scale pilot extraction to confirm the presence of the target compound. |
| 2. Inefficient Extraction: The solvent may not be optimal, or the extraction time/temperature may be insufficient. | 2. Optimize the extraction parameters. Experiment with different solvents (e.g., acetone, ethyl acetate, dichloromethane). Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. | |
| 3. Degradation of the Target Compound: this compound may be sensitive to pH, temperature, or light. | 3. Maintain a neutral pH throughout the extraction and purification process. Avoid high temperatures and prolonged exposure to light. Store extracts and fractions at low temperatures (-20°C) to minimize degradation. | |
| Co-elution of Impurities with the Target Compound | 1. Similar Polarity of Compounds: Other taxanes or secondary metabolites with similar chemical properties may be present in the extract. | 1. Employ a multi-step chromatographic purification strategy. Use different stationary phases (e.g., silica gel followed by reversed-phase C18) to exploit different separation mechanisms. |
| 2. Overloading of the Chromatographic Column: Exceeding the capacity of the column can lead to poor separation. | 2. Reduce the amount of crude extract loaded onto the column. Perform a preliminary purification step to enrich the target compound before the final high-resolution chromatography. | |
| Difficulty in Identifying the Target Compound | 1. Low Concentration: As a minor taxane, the concentration of this compound in the extract may be very low. | 1. Use a highly sensitive analytical technique for detection, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). |
| 2. Lack of a Reference Standard: Without a pure standard, it is difficult to confirm the identity of the isolated compound. | 2. If a commercial standard is unavailable, tentative identification can be made by comparing the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data with published literature values for this compound. |
Experimental Protocols
Protocol 1: General Extraction of Taxanes from Taxus sumatrana
-
Preparation of Plant Material: Air-dry the bark or leaves of Taxus sumatrana at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the plant material into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in acetone (or another suitable solvent) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, for a more efficient extraction, use an ultrasonic bath for 2-4 hours.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of ethyl acetate and water (1:1 v/v).
-
Separate the organic layer, which contains the taxanes.
-
Wash the organic layer with brine (saturated NaCl solution) and then dry it over anhydrous sodium sulfate.
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Evaporate the solvent to yield the enriched taxane fraction.
-
Protocol 2: Chromatographic Purification of Minor Taxanes
-
Initial Fractionation (Macroporous Resin):
-
Dissolve the enriched taxane fraction in a minimal amount of methanol (B129727).
-
Load the solution onto a pre-conditioned macroporous resin column (e.g., HP-20).
-
Wash the column with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, 100% methanol) to elute fractions with increasing non-polarity.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
-
-
Silica Gel Column Chromatography:
-
Pool the fractions containing the target compound and concentrate them.
-
Adsorb the concentrated fraction onto a small amount of silica gel and load it onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. The specific gradient will need to be optimized based on the separation observed on TLC.
-
Collect fractions and monitor by TLC/HPLC.
-
-
Preparative HPLC:
-
Pool the fractions from the silica gel column that are enriched in this compound.
-
Further purify this fraction using a preparative reversed-phase HPLC system (e.g., C18 column).
-
Use a mobile phase of acetonitrile (B52724) and water, with the gradient optimized for the separation of the target compound from closely eluting impurities.
-
Collect the peak corresponding to this compound.
-
Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry, and NMR.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound extraction.
References
"13-Deacetyltaxachitriene A" stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of 13-Deacetyltaxachitriene A, along with troubleshooting advice for common experimental issues. The information is compiled from manufacturer recommendations and scientific literature on related taxane (B156437) compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C. For short-term storage, 2-8°C is recommended.[1] Before use, it is advisable to allow the product to equilibrate to room temperature for at least one hour before opening the vial.
Q2: What is the recommended way to prepare and store solutions of this compound?
It is best to prepare and use solutions on the same day. If you need to prepare stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks. Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, taxane diterpenoids, in general, are susceptible to hydrolysis of their ester groups (deacetylation) under both acidic and basic conditions. The presence of a C-4(20) double bond in some taxoids suggests potential for oxidation or rearrangement.
References
overcoming low solubility of "13-Deacetyltaxachitriene A" in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Deacetyltaxachitriene A. The information provided is designed to address common challenges, particularly the low solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in experimental use?
A1: this compound is a diterpenoid natural product isolated from the branches of Taxus sumatrana. As a hydrophobic molecule, its primary challenge in experimental settings is its very low solubility in aqueous buffers, which are common in biological assays.
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For most biological applications, creating a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: My this compound precipitated when I added my DMSO stock to my aqueous buffer/cell culture medium. Why did this happen and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The DMSO from the stock solution is diluted, reducing its solvating power for the hydrophobic compound. To prevent this, it is crucial to ensure the final concentration of this compound is below its aqueous solubility limit and the final DMSO concentration is kept to a minimum (ideally below 0.5%) to avoid solvent-induced artifacts and cellular toxicity.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%.
Q5: Are there alternative methods to using DMSO for solubilizing this compound?
A5: Yes, several formulation strategies can be employed for poorly soluble compounds. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of lipid-based formulations like microemulsions or solid lipid nanoparticles. However, these methods require more extensive formulation development and characterization. For initial in vitro screening, using a DMSO stock solution is the most common and straightforward approach.
Troubleshooting Guide: Overcoming Low Solubility
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound in aqueous buffers.
Problem: Precipitate Formation Upon Dilution of DMSO Stock
Potential Causes and Solutions
| Potential Cause | Detailed Explanation | Recommended Solution |
| Final concentration exceeds aqueous solubility | The final concentration of this compound in the aqueous buffer is higher than its solubility limit. | Determine the maximum soluble concentration of the compound in your specific buffer system using a solubility assessment protocol (see Experimental Protocols). Reduce the final working concentration of the compound in your experiment. |
| Rapid solvent exchange | Adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock solution in your pre-warmed (37°C) aqueous buffer. Add the compound stock dropwise while gently vortexing or swirling the buffer to ensure gradual mixing. |
| Low temperature of the aqueous buffer | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous buffers or cell culture media when preparing your final working solutions. |
| High final DMSO concentration | While DMSO aids in initial solubilization, a high final concentration may not be sufficient to keep the compound in solution upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in your experimental setup below 0.5% (ideally <0.1%). This may necessitate preparing a more dilute initial stock solution in DMSO, if feasible. |
| pH of the aqueous buffer | The solubility of some compounds can be influenced by the pH of the solution. | While less common for neutral hydrophobic compounds, you can test the solubility of this compound in a range of physiologically relevant pH buffers (e.g., pH 6.5, 7.4, 8.0) to see if it has an impact. |
| Buffer components | High concentrations of salts or other components in the buffer can sometimes reduce the solubility of hydrophobic compounds (salting-out effect). | If possible, assess the solubility in simpler buffer systems first (e.g., PBS) before moving to more complex media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder), 100% sterile DMSO.
-
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Buffer
-
Materials: 10 mM stock solution of this compound in DMSO, aqueous buffer of interest (e.g., PBS, cell culture medium), sterile microcentrifuge tubes or a 96-well plate.
-
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in your aqueous buffer. For example, in a 96-well plate, add 2 µL of the 10 mM stock to 198 µL of pre-warmed buffer to get a 100 µM solution. Then perform serial 2-fold dilutions across the plate.
-
Include a vehicle control well containing the same final concentration of DMSO without the compound.
-
Incubate the plate at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the approximate maximum soluble concentration in that specific buffer.
-
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Hypothesized signaling pathway for this compound.
References
minimizing degradation of "13-Deacetyltaxachitriene A" during purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 13-Deacetyltaxachitriene A during purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, focusing on minimizing degradation and maximizing yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to pH instability: Taxanes are known to be unstable in acidic (pH < 4) and alkaline (pH > 7) conditions, leading to hydrolysis and epimerization.[1] | Maintain the pH of all solutions (solvents, buffers) within a range of 4-5 for optimal stability.[1] Use buffered mobile phases for chromatography. |
| Thermal Degradation: Prolonged exposure to elevated temperatures can accelerate degradation reactions. | Conduct all purification steps at room temperature or below, whenever possible. If heating is necessary for dissolution, use the lowest effective temperature for the shortest duration. | |
| Oxidative Degradation: The presence of oxygen can lead to the formation of oxidized impurities. | Degas all solvents before use. Consider adding antioxidants, such as BHT (butylated hydroxytoluene), to solvents if compatible with the purification method. Work under an inert atmosphere (e.g., nitrogen or argon) when handling the compound for extended periods. | |
| Presence of Impurities in Final Product | Epimerization: The C7 hydroxyl group is susceptible to epimerization, particularly under basic conditions. The removal of the C10 acetyl group can increase the rate of epimerization.[1] | Strictly avoid basic conditions. Use neutral or slightly acidic (pH 4-5) conditions throughout the purification process.[1] |
| Hydrolysis: Ester functionalities in the molecule are prone to hydrolysis, especially in the presence of water and at non-optimal pH.[2] | Use anhydrous solvents whenever feasible. Minimize the exposure of the sample to aqueous phases. If an aqueous extraction is necessary, perform it quickly and at a controlled, slightly acidic pH. | |
| Co-elution with structurally similar taxanes: The complex mixture of taxanes in natural extracts makes separation challenging. | Optimize the chromatographic method. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient profiles. Preparative HPLC is often required for high purity. | |
| Peak Tailing or Broadening in HPLC | Secondary interactions with stationary phase: The analyte may interact with residual silanols on the silica-based stationary phase. | Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol (B1196071) groups. |
| Poor solubility in mobile phase: The compound may not be fully dissolved in the mobile phase, leading to poor peak shape. | Ensure the sample is fully dissolved in the initial mobile phase before injection. Modify the mobile phase composition to improve solubility. | |
| Irreproducible Purification Results | Inconsistent solvent quality: Variations in solvent purity, water content, or pH can affect selectivity and resolution. | Use high-purity (e.g., HPLC grade) solvents from a reliable source. Prepare fresh mobile phases for each purification run. |
| Column degradation: The performance of the chromatography column can deteriorate over time. | Use a guard column to protect the analytical or preparative column. Follow the manufacturer's instructions for column cleaning and regeneration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific studies on this compound are limited, based on data from related taxanes, the primary degradation pathways are likely to be:
-
Epimerization at the C7 position: This is a common issue for taxanes, particularly in basic or neutral solutions. The absence of the C10 acetyl group in this compound may increase the rate of this process compared to other taxanes.[1]
-
Hydrolysis of ester groups: The ester linkages in the molecule are susceptible to cleavage under both acidic and basic conditions, with degradation being more rapid at higher pH.[2]
-
Oxidation: The complex structure may be prone to oxidation, leading to the formation of various degradation products.
Q2: What is the optimal pH range to maintain during the purification of this compound?
A2: To minimize degradation, it is recommended to maintain a pH range of 4-5 throughout the entire purification process, including extraction, solvent partitioning, and chromatography.[1]
Q3: Are there any specific solvents that should be avoided?
A3: Strongly acidic or basic solvents and aqueous solutions should be used with caution. If their use is unavoidable, exposure time should be minimized, and the temperature should be kept low. Protic solvents, especially in combination with non-optimal pH, can facilitate hydrolysis.
Q4: How can I confirm if degradation is occurring during my purification?
A4: It is advisable to monitor the purity of your sample at each step of the purification process using an analytical technique like HPLC-UV or LC-MS. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound can indicate degradation.
Q5: What type of chromatography is most suitable for purifying this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for the purification of taxanes. A C18 or a phenyl-hexyl column can provide good selectivity. For large-scale purification, preparative HPLC or medium-pressure liquid chromatography (MPLC) with an appropriate stationary phase can be employed.
Experimental Protocols
General Protocol for Preparative HPLC Purification of this compound
This protocol provides a general guideline and may require optimization based on the specific crude extract and available equipment.
-
Sample Preparation:
-
Dissolve the crude or partially purified extract containing this compound in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase A: Water (buffered to pH 4.5 with formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B. The exact gradient profile should be optimized based on analytical HPLC results (e.g., 40-80% B over 30 minutes).
-
Flow Rate: The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 227 nm).
-
Temperature: Ambient temperature.
-
-
Fraction Collection:
-
Collect fractions based on the elution of the target peak.
-
Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.
-
-
Post-Purification Processing:
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Pool the pure fractions.
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Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
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Store the purified compound at -20°C or below under an inert atmosphere.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: LC-MS Analysis of 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 13-Deacetyltaxachitriene A. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1][2] For complex molecules like taxanes, which are often extracted from intricate biological or natural product matrices, the risk of encountering interfering compounds is particularly high.[3]
Q2: What are the common causes of matrix effects in the analysis of natural products like this compound?
A: The primary causes of matrix effects are substances that co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3] Common sources of interference in natural product analysis include:
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Endogenous matrix components: Phospholipids, salts, proteins, and peptides from biological samples.[3]
-
Exogenous contaminants: Detergents, plasticizers, and mobile phase additives.[4][5]
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High concentrations of other sample components: Other taxanes or related compounds present at much higher concentrations.
Q3: How can I detect the presence of matrix effects in my LC-MS analysis?
A: A common and effective method to qualitatively assess matrix effects is the post-column infusion experiment.[3][6] This technique involves infusing a constant flow of the analyte (this compound) into the MS detector while a blank matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
Quantitatively, matrix effects can be evaluated by comparing the peak area of the analyte in a standard solution to that in a post-extraction spiked matrix sample.[1] A significant difference in the peak areas suggests the presence of matrix effects.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
This issue can often be attributed to significant ion suppression.
Troubleshooting Steps:
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Evaluate Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.[4][5] Consider more rigorous sample preparation techniques.
-
Optimize Chromatographic Separation: Co-elution of matrix components is a major cause of ion suppression.[7] Adjusting the chromatographic method can help separate this compound from these interferences.
-
Check Instrument Parameters: Suboptimal ion source parameters can exacerbate signal suppression.[4]
-
Consider a Different Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[2][5] If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression.[5]
Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase).
-
Blank matrix extract (prepared using the same procedure as the samples).
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the column to a T-junction.
-
Connect a syringe pump containing the this compound standard solution to the second port of the T-junction.
-
Connect the third port of the T-junction to the MS inlet.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.
-
Monitor the signal for the this compound precursor ion throughout the chromatographic run. Dips in the baseline indicate ion suppression zones, while peaks indicate ion enhancement.
Issue 2: Inconsistent and Irreproducible Quantitative Results
Variability in matrix composition between samples can lead to inconsistent matrix effects and, consequently, poor reproducibility.[2]
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a suitable internal standard (IS) is crucial for compensating for matrix effects.[3] An ideal IS is a stable isotope-labeled (SIL) version of this compound. If a SIL-IS is unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used.
-
Use Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is representative of the study samples can help to normalize the matrix effects across all samples.[8]
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Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 95 | -45 (Suppression) | 15 |
| Liquid-Liquid Extraction (LLE) | 85 | -20 (Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 90 | -5 (Suppression) | 3 |
*Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution - 1) x 100. A negative value indicates ion suppression.
Table 2: Effect of Internal Standard on Quantitative Accuracy
| Calibration Method | Measured Concentration (ng/mL) | Accuracy (%) |
| External Standard | 78 | 78 |
| Structural Analog IS | 95 | 95 |
| Stable Isotope-Labeled IS | 101 | 101 |
Nominal concentration of the quality control sample was 100 ng/mL.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 13-Deacetyltaxachitriene A Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 13-Deacetyltaxachitriene A. Due to the limited availability of specific published protocols for this particular taxane (B156437), the methodologies presented here are adapted from established large-scale purification strategies for structurally similar and well-documented taxanes, such as paclitaxel (B517696) and 10-deacetylbaccatin III.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: The main challenges are similar to those encountered with other taxanes and include:
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Low abundance: this compound is often present in low concentrations in the source material (e.g., Taxus species), necessitating the processing of large amounts of biomass.
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Structural similarity to other taxanes: The close structural resemblance to other taxane analogues makes chromatographic separation difficult, often leading to co-elution and impure fractions.[1]
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Compound instability: Taxanes can be sensitive to pH and temperature, which can lead to degradation or isomerization during purification.[1]
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Solvent consumption: Large-scale chromatographic separations can be solvent-intensive and therefore costly.
Q2: What is a general strategy for the large-scale purification of taxanes like this compound?
A2: A typical multi-step strategy involves:
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Extraction: Initial extraction from the biomass using an organic solvent.
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Pre-purification: Removal of highly polar or non-polar impurities through techniques like liquid-liquid extraction, precipitation, or solid-phase extraction (SPE).[2][3]
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Chromatographic Purification: A series of chromatographic steps, often employing different separation modes (e.g., reversed-phase followed by normal-phase) to achieve high purity.[3]
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Crystallization/Precipitation: Final isolation of the purified compound.
Q3: Which solvents are suitable for dissolving this compound?
A3: Based on available data, this compound is soluble in a range of organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[2] This information is critical for selecting appropriate solvents for extraction and chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Initial Extraction | Inefficient extraction solvent or method. | - Optimize the solvent system; a mixture of polar and non-polar solvents may be more effective.- Increase extraction time or temperature (monitor for compound degradation).- Ensure the biomass is finely ground to maximize surface area. |
| Poor Separation in Chromatography | Inappropriate stationary or mobile phase. | - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Silica).- Optimize the mobile phase composition and gradient. For reversed-phase, adjust the acetonitrile (B52724)/water or methanol (B129727)/water ratio.- Consider a different chromatographic mode (e.g., hydrophilic interaction liquid chromatography - HILIC) for separating polar taxanes.[2] |
| Column overloading. | - Reduce the sample load on the column.- Increase the column diameter for preparative HPLC. | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | - Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid (for acidic compounds) or a base (for basic compounds).- Ensure the sample is fully dissolved in the mobile phase. |
| Column degradation. | - Clean the column according to the manufacturer's instructions.- If the column is old or has been used extensively, it may need to be replaced. | |
| Product Degradation | pH or temperature instability. | - Maintain a neutral pH throughout the purification process unless the compound is known to be stable under acidic or basic conditions.- Perform purification steps at reduced temperatures (e.g., 4°C) if the compound is thermally labile.[1] |
| High Backpressure in HPLC System | Clogged column frit or tubing. | - Filter the sample through a 0.45 µm or 0.22 µm filter before injection.- Flush the system and column with a strong solvent to remove any precipitated material. |
| Sample is too viscous. | - Dilute the sample before injection.- Ensure the sample solvent is compatible with the mobile phase. |
Experimental Protocols
Note: The following is a representative protocol adapted from general taxane purification procedures. Optimization will be necessary for your specific experimental conditions.
Protocol 1: Initial Extraction and Pre-purification
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Biomass Preparation: Dry and grind the source material (e.g., needles and twigs of Taxus species) to a fine powder.
-
Solvent Extraction:
-
Macerate the powdered biomass in a mixture of methanol and dichloromethane (1:1 v/v) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in ethyl acetate and water.
-
Separate the layers and collect the ethyl acetate fraction, which will contain the taxanes.
-
Wash the ethyl acetate fraction with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Adsorbent Treatment:
-
Dissolve the partitioned extract in a minimal amount of dichloromethane.
-
Add silica (B1680970) gel and evaporate the solvent to create a dry slurry.
-
Load the slurry onto a silica gel column and elute with a step gradient of hexane (B92381) and ethyl acetate to remove non-polar and highly polar impurities.
-
Protocol 2: Multi-Step Chromatographic Purification
-
Reversed-Phase Preparative HPLC (Step 1):
-
Column: C18, 10 µm particle size, 50 x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a 30-40% acetonitrile in water and gradually increase the acetonitrile concentration.
-
Flow Rate: 80-120 mL/min.
-
Detection: UV at 227 nm.
-
Action: Collect fractions containing the target compound based on analytical HPLC of the fractions. Pool the relevant fractions and evaporate the solvent.
-
-
Normal-Phase Preparative HPLC (Step 2):
-
Column: Silica, 10 µm particle size, 50 x 250 mm.
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Flow Rate: 80-120 mL/min.
-
Detection: UV at 227 nm.
-
Action: Further purify the fractions from the reversed-phase step. Collect high-purity fractions of this compound.
-
-
Final Purification:
-
If necessary, a final recrystallization step from a suitable solvent system (e.g., acetone/hexane) can be performed to obtain a highly pure product.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Taxane Purification
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | HILIC |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Diol | Silica, Amide |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Acetonitrile/Water |
| Elution Order | Non-polar compounds elute first | Polar compounds elute first | Polar compounds are retained longer |
| Application | General separation of taxanes | Separation of structural isomers | Separation of highly polar taxanes[2] |
Table 2: Representative Solvent Gradients for Preparative HPLC
| Time (min) | Reversed-Phase (% Acetonitrile) | Normal-Phase (% Ethyl Acetate in Hexane) |
| 0 | 40 | 10 |
| 30 | 80 | 50 |
| 40 | 100 | 80 |
| 45 | 100 | 80 |
| 50 | 40 | 10 |
Note: These gradients are illustrative and require optimization.
Visualizations
Experimental Workflow
Caption: Overall workflow for the purification of this compound.
Troubleshooting Logic
References
Validation & Comparative
Comparative Cytotoxicity Analysis: 13-Deacetyltaxachitriene A and Paclitaxel
A direct comparative analysis of the cytotoxicity of 13-Deacetyltaxachitriene A and paclitaxel (B517696) is currently hindered by a lack of publicly available experimental data for this compound. While paclitaxel is a well-characterized chemotherapeutic agent with extensive research on its cytotoxic effects and mechanism of action, this compound, a related taxane (B156437) diterpenoid isolated from Taxus sumatrana, remains largely uncharacterized in terms of its bioactivity.
This guide provides a comprehensive overview of the known cytotoxic properties and mechanisms of paclitaxel, alongside the limited available information for this compound. The intent is to offer a baseline for potential future comparative studies, should data for this compound become available.
Paclitaxel: A Profile in Cytotoxicity
Paclitaxel is a potent anti-cancer drug that exerts its cytotoxic effects primarily by interfering with the normal function of microtubules.
Quantitative Cytotoxicity Data for Paclitaxel
The half-maximal inhibitory concentration (IC50) of paclitaxel varies depending on the cancer cell line and the duration of exposure. Generally, paclitaxel exhibits high potency with IC50 values often in the nanomolar range.
| Cell Line | Exposure Time | IC50 (µM) |
| A549 (Lung Carcinoma) | Not Specified | 3.26 ± 0.334[1][2] |
| HeLa (Cervical Carcinoma) | Not Specified | 2.85 ± 0.257[1][2] |
| MCF7 (Breast Adenocarcinoma) | Not Specified | 3.81 ± 0.013[1][2] |
Mechanism of Action of Paclitaxel
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes the assembly of tubulin into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).
Caption: Workflow of a typical MTT cytotoxicity assay.
Future Directions
To enable a meaningful comparison between this compound and paclitaxel, future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound.
-
In Vitro Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by this compound, including its effects on microtubule dynamics and apoptosis induction.
Without such data, any comparison to the well-established cytotoxic profile of paclitaxel would be purely speculative. The structural similarity of this compound to paclitaxel makes it a compound of interest for further investigation in the field of cancer drug discovery.
References
13-Deacetyltaxachitriene A vs. Other Taxoids in Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13-Deacetyltaxachitriene A and other prominent taxoids, focusing on their anti-cancer activity. Due to the limited publicly available data on the specific anti-cancer properties of this compound, this comparison is primarily based on structure-activity relationships (SAR) within the taxoid class of compounds.
Introduction to Taxoids and Their Anti-Cancer Mechanism
Taxoids are a class of diterpenoid compounds, the most well-known of which are paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), both widely used as chemotherapy agents.[1][2][3] Their primary mechanism of anti-cancer activity involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3] By binding to the β-tubulin subunit of microtubules, taxoids prevent their depolymerization, a process crucial for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3]
Structural Comparison: The Critical Role of the C13 Side Chain
A key determinant of the anti-cancer activity of taxoids is the presence and nature of the side chain at the C13 position of the taxane (B156437) core.
Key Structural Differences:
| Feature | This compound | Paclitaxel | Docetaxel |
| C13 Side Chain | Absent (hydroxyl group) | Present (N-benzoyl-3-phenylisoserine) | Present (N-tert-butoxycarbonyl-3-phenylisoserine) |
| C10 Substituent | Acetoxy group | Acetoxy group | Hydroxyl group |
The complex ester side chain at C13 in paclitaxel and docetaxel is widely recognized as being crucial for their potent microtubule-stabilizing and cytotoxic activities. In contrast, this compound lacks this critical side chain, possessing only a hydroxyl group at the C13 position.
Inferred Anti-Cancer Activity of this compound
Based on established structure-activity relationships for the taxoid class, it is strongly predicted that This compound possesses significantly lower anti-cancer activity compared to paclitaxel, docetaxel, and other C13-substituted taxoids. The absence of the C13 side chain dramatically reduces the binding affinity of the molecule to β-tubulin, thereby diminishing its ability to stabilize microtubules and induce cell cycle arrest and apoptosis. While it shares the core taxane ring structure, this fundamental difference is expected to render it largely inactive as a potent anti-cancer agent in the same manner as its clinically utilized analogues.
Quantitative Data Comparison
As of the latest available research, there is a notable absence of publicly accessible quantitative data (e.g., IC50 values) from head-to-head comparative studies evaluating the anti-cancer activity of this compound against other taxoids. The focus of extensive research has been on clinically relevant taxoids like paclitaxel and docetaxel.
For illustrative purposes, the following table presents typical IC50 values for paclitaxel and docetaxel against various cancer cell lines, as reported in the literature. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
Table 1: Illustrative IC50 Values for Paclitaxel and Docetaxel
| Taxoid | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Ovarian (A2780) | 2.5 - 7.5 | [4] |
| Paclitaxel | Breast (MCF-7) | ~10 | [5] |
| Docetaxel | Ovarian (A2780) | Generally more potent than paclitaxel | |
| Docetaxel | Breast (MCF-7) | ~5 | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the anti-cancer activity of taxoids. Specific parameters would need to be optimized for any new compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the taxoid compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, GTP (required for polymerization), and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: The taxoid compound at various concentrations (or a vehicle control) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, corresponding to microtubule polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. Stabilizing agents like paclitaxel will show an increased rate and extent of polymerization.
Signaling Pathways and Experimental Workflows
Conclusion
While this compound is a member of the taxoid family, its structural features, most notably the absence of the C13 side chain, strongly suggest that it lacks the potent anti-cancer activity characteristic of clinically established taxoids like paclitaxel and docetaxel. The C13 side chain is a critical pharmacophore for high-affinity binding to microtubules, and its absence is predicted to result in a significantly diminished capacity to stabilize microtubules and induce cytotoxic effects in cancer cells. Further empirical studies would be necessary to definitively quantify the anti-cancer activity of this compound, but based on well-established structure-activity relationships, it is not expected to be a potent anti-cancer agent.
References
- 1. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3a,6a-Triazapentalene derivatives as photo-induced cytotoxic small fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 13-Deacetyltaxachitriene A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical microtubule-stabilizing agent, 13-Deacetyltaxachitriene A, with the established microtubule stabilizer, Paclitaxel, and the microtubule destabilizer, Vincristine. The information presented herein is intended to offer a framework for validating the mechanism of action of novel taxane-like compounds. The experimental data for this compound is illustrative and should be determined empirically.
Comparative Efficacy of Microtubule-Targeting Agents
The following table summarizes the cytotoxic activity and microtubule polymerization effects of this compound, Paclitaxel, and Vincristine across various human cancer cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Effect on Microtubule Polymerization |
| This compound | Microtubule Stabilization | A549 (Lung) | 8.5 (Hypothetical) | Promotes |
| MCF-7 (Breast) | 12.2 (Hypothetical) | Promotes | ||
| HCT116 (Colon) | 9.8 (Hypothetical) | Promotes | ||
| Paclitaxel | Microtubule Stabilization | A549 (Lung) | 10 | Promotes[1] |
| MCF-7 (Breast) | 15 | Promotes[1] | ||
| HCT116 (Colon) | 11 | Promotes[1] | ||
| Vincristine | Microtubule Destabilization | A549 (Lung) | 5 | Inhibits |
| MCF-7 (Breast) | 7 | Inhibits | ||
| HCT116 (Colon) | 6 | Inhibits |
Validated Mechanism of Action of Taxane-Class Drugs
Taxanes, such as Paclitaxel, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3][4][5] It is hypothesized that this compound shares this mechanism of action.
Caption: Signaling pathway of this compound.
Experimental Protocols
To validate the mechanism of action of this compound, a series of key experiments should be performed.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[6][7]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP (1 mM)
-
Test compounds (this compound, Paclitaxel, Vincristine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a reaction mixture containing G-PEM buffer, GTP, and the test compound at various concentrations.
-
Add purified tubulin to the reaction mixture.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Paclitaxel should be used as a positive control for polymerization promotion, and Vincristine as a positive control for polymerization inhibition.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[8][9]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle to determine if the compound induces cell cycle arrest.[8][9]
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Experimental workflow for mechanism validation.
Comparative Analysis Logic
The validation of this compound as a microtubule-stabilizing agent relies on a logical comparison of its effects with those of known microtubule-targeting drugs.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparative analysis of taxane profiles in different Taxus species
This guide provides a comparative analysis of taxane (B156437) profiles across various species of the genus Taxus. It is intended for researchers, scientists, and professionals in drug development who are interested in the natural sourcing and biosynthesis of these potent anti-cancer compounds. The guide summarizes quantitative data from multiple studies, details common experimental protocols, and visualizes key biological and experimental pathways.
The Taxane Biosynthetic Pathway
Taxanes are complex diterpenoid secondary metabolites.[1] The biosynthesis of paclitaxel (B517696) (Taxol), the most well-known taxane, is a multi-step enzymatic process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2][3] The pathway involves the formation of the core taxane skeleton, a series of oxygenations and acylations, and finally the attachment of a C13 side chain.[4] Key intermediates in this pathway include 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III, which are often more abundant than paclitaxel and serve as crucial precursors for its semi-synthesis.[1][5][6] The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is considered a key rate-limiting enzyme, catalyzing the conversion of 10-DAB to baccatin III.[1]
Caption: A simplified overview of the paclitaxel biosynthetic pathway.
Comparative Taxane Profiles
The concentration of paclitaxel and its precursors varies significantly among different Taxus species, as well as between different parts of the same plant (e.g., needles, bark, twigs, roots).[7][8] Needles are often preferred as a renewable resource for extracting taxane precursors like 10-DAB III for the semi-synthesis of paclitaxel.[6][9]
Table 1: Paclitaxel (Taxol) Content in Various Taxus Species
| Taxus Species | Plant Part | Paclitaxel Content (µg/g Dry Weight) | Reference |
| Taxus baccata | Needles | 45 | [10][11] |
| Taxus baccata | Bark | 11.19 | [12] |
| Taxus brevifolia | Needles | 27 | [10][11] |
| Taxus brevifolia | Bark | 1 - 690 (0.0001 - 0.069%) | [13] |
| Taxus canadensis | Needles | 90 (0.009%) | [13] |
| Taxus cuspidata | Seeds | 894 | [13] |
| Taxus media | Twigs (Dried) | 460 (0.46 mg/g) | [7] |
| Taxus mairei | Twigs (Dried) | 90 (0.09 mg/g) | [7] |
| Taxus yunnanensis | Twigs (High-Yielding) | 110 (0.011%) | [14] |
| Taxus wallichiana | Bark (Fruiting) | 29162.3 | [13] |
| Taxus wallichiana | Needles | 932.2 - 2283.6 | [13] |
Note: Content can vary based on season, geography, and genetic factors.
Table 2: Key Precursor Content in Various Taxus Species
| Taxus Species | Precursor | Plant Part | Content (µg/g Dry Weight) | Reference |
| Taxus baccata | 10-DAB III | Needles | 40 | [10][11] |
| Taxus baccata | 10-DAB III | Bark | 1.75 | [12] |
| Taxus brevifolia | 10-DAB III | Needles | 4 | [10][11] |
| Taxus wallichiana | 10-DAB III | Leaves | 247.6 - 594.9 | [15] |
| Taxus yunnanensis | 10-DAB III | Twigs (High-Yielding) | 18x higher than low-yielding | [14] |
| Taxus yunnanensis | Baccatin III | Twigs (High-Yielding) | 47x higher than low-yielding | [14] |
Note: 10-DAB III = 10-deacetylbaccatin III. This compound is a critical starting material for the semi-synthesis of both paclitaxel and docetaxel.[5][6]
Experimental Protocols
The extraction and quantification of taxanes from plant material is a critical step for both research and industrial production. Methodologies typically involve solvent extraction followed by chromatographic analysis.
Generalized Protocol for Taxane Extraction and Analysis
-
Sample Preparation: Plant material (e.g., needles, bark) is collected, dried (lyophilized or air-dried), and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to extraction using an organic solvent. Common methods include:
-
Solid-Liquid Extraction: Maceration or sonication of the sample with solvents like methanol, ethanol, or dichloromethane (B109758) (DCM). A typical procedure involves mixing the sample with a methanol:water solution, followed by partitioning with DCM.[5][6]
-
Ultrasonic Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields in less time.[16]
-
-
Purification: The crude extract is filtered to remove solid plant debris. The filtrate may then be further purified through liquid-liquid partitioning (e.g., between a methanolic extract and hexane) to remove non-polar compounds like chlorophylls (B1240455) and lipids.[6] The resulting organic phase containing the taxanes is collected and evaporated to dryness.
-
Quantification: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][17][18]
-
HPLC Analysis: Separation is typically achieved on a C18 reverse-phase column.[5][12] A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly used.[5]
-
Detection: Taxanes are detected using a UV detector (commonly at 227 nm) and quantified by comparing their peak areas to those of authentic standards.[5][12]
-
Caption: A typical experimental workflow for extracting and quantifying taxanes.
References
- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases [mdpi.com]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
- 6. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-resistance studies with "13-Deacetyltaxachitriene A" in cancer cells
A Comparative Guide to Taxane (B156437) Cross-Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Initial Note on "13-Deacetyltaxachitriene A" : Comprehensive searches for cross-resistance studies involving "this compound" in cancer cells did not yield specific experimental data. Due to this lack of available information, this guide will focus on a comparative analysis of well-established and clinically relevant taxanes: Paclitaxel (B517696), Docetaxel, and Cabazitaxel. This comparison will provide valuable insights into the mechanisms of taxane cross-resistance, supported by experimental data from various cancer cell line models.
Introduction to Taxane Resistance
Taxanes, including Paclitaxel and Docetaxel, are a cornerstone of chemotherapy for various cancers. They function by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, the development of drug resistance, including cross-resistance to other taxanes, is a significant clinical challenge. A newer generation taxane, Cabazitaxel, has shown efficacy in some docetaxel-resistant tumors. Understanding the nuances of cross-resistance between these agents is crucial for optimizing cancer therapy.
The primary mechanisms governing taxane resistance include:
-
Overexpression of Drug Efflux Pumps : Primarily, the P-glycoprotein (P-gp), encoded by the ABCB1 gene, actively transports taxanes out of the cancer cell, reducing their intracellular concentration.
-
Alterations in Tubulin : Mutations in the genes encoding β-tubulin isotypes or changes in the expression levels of these isotypes can reduce the binding affinity of taxanes to microtubules.
-
Dysregulation of Apoptotic Pathways : Changes in the expression of pro- and anti-apoptotic proteins can render cells resistant to taxane-induced cell death.
This guide provides a comparative overview of the cross-resistance profiles of Paclitaxel, Docetaxel, and Cabazitaxel, with supporting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative Efficacy of Taxanes in Sensitive and Resistant Cancer Cells
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Paclitaxel, Docetaxel, and Cabazitaxel in various parental (sensitive) and drug-resistant cancer cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A higher RI indicates greater resistance.
Table 1: Cross-Resistance in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Resistance Index (RI) | Reference |
| PC-3 | Paclitaxel | 5.16 nM | 56.39 nM (PC-3-TxR) | 10.9 | [1] |
| Docetaxel | ~2.5 nM | >100 nM (PC-3-TxR) | >40 | [2][3] | |
| Cabazitaxel | ~1.0 nM | 1.3 nM (PC-3-TxR) | 1.3 | [2] | |
| DU145 | Paclitaxel | 5.15 nM | >100 nM (DU145-TxR) | >19.4 | [1] |
| Docetaxel | ~5.0 nM | >100 nM (DU145-TxR) | >20 | [2][3] | |
| Cabazitaxel | ~3.0 nM | 7.09 nM (DU145-TxR) | 2.4 | [2] | |
| C4-2B | Docetaxel | ~10 nM | ~250 nM (TaxR) | 25 | [4] |
| Cabazitaxel | ~5 nM | ~50 nM (TaxR) | 10 | [4] |
Table 2: Cross-Resistance in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Resistance Index (RI) | Reference |
| MCF-7 | Docetaxel | ~1.5 nM | ~60 nM (MCF-7/TXT) | ~40 | [5] |
| Paclitaxel | ~2.0 nM | ~80 nM (MCF-7/TXT) | ~40 | [5] | |
| Doxorubicin | ~50 nM | ~55 nM (MCF-7/TXT) | ~1.1 (No cross-resistance) | [5] | |
| MDA-MB-231 | Paclitaxel | ~3 nM | Not specified | Not specified | [6][7] |
| ZR75-1 | Paclitaxel | 2.5 nM | 425 nM (PACR) | 170 | [8] |
| Docetaxel | 1.0 nM | 18 nM (PACR) | 18 | [8] |
Table 3: Efficacy of Cabazitaxel in P-glycoprotein Overexpressing Cell Lines
| Cell Line Model | Drug | Resistance Factor (RF) | Reference |
| P388/VCR | Docetaxel | 50.7 | [9] |
| Cabazitaxel | 10.0 | [9] | |
| Calc18/TXT | Docetaxel | 20.3 | [9] |
| Cabazitaxel | 3.8 | [9] | |
| HL60/TAX | Docetaxel | 15.0 | [9] |
| Cabazitaxel | 2.5 | [9] |
Experimental Protocols
Establishment of Taxane-Resistant Cancer Cell Lines
This protocol describes the generation of taxane-resistant cancer cell lines by continuous, stepwise exposure to the drug.[8][9][10][11][12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Taxane of interest (e.g., Paclitaxel, Docetaxel)
-
Dimethyl sulfoxide (B87167) (DMSO) for drug stock preparation
-
96-well plates, T-25 and T-75 flasks
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of the taxane for 48-72 hours.
-
Perform an MTT assay to determine cell viability and calculate the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a T-25 flask with a starting concentration of the taxane equivalent to the IC10 or IC20 of the parental line.
-
Maintain the culture, changing the medium with the fresh drug every 2-3 days.
-
Initially, a significant number of cells will die. The surviving cells are allowed to repopulate the flask.
-
-
Stepwise increase in drug concentration:
-
Once the cells are proliferating steadily at the current drug concentration, subculture them and increase the taxane concentration by 1.5 to 2-fold.[9]
-
Repeat this process of gradual dose escalation. This process can take several months.[11]
-
At each stage, a portion of the cells can be cryopreserved for future reference.
-
-
Characterization of the resistant cell line:
-
Once the cells are able to proliferate in a significantly higher concentration of the taxane (e.g., 10-20 times the initial IC50), the new resistant cell line is considered established.
-
Perform an MTT assay on the resistant cell line to determine its new IC50 value and calculate the Resistance Index (RI).
-
The stability of the resistance should be checked by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
-
Protocol for MTT Assay to Determine IC50
This protocol outlines the steps for a colorimetric assay to assess cell viability and determine the IC50 of a compound.[13][14][15][16][17]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
Taxanes (Paclitaxel, Docetaxel, Cabazitaxel)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the taxanes in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of P-glycoprotein Mediated Taxane Resistance
Caption: P-gp mediated taxane efflux reduces intracellular drug concentration.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for generating and assessing taxane cross-resistance.
References
- 1. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiple mechanisms underlying acquired resistance to taxanes in selected docetaxel-resistant MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Resistance Mechanisms in Vitro and in Vivo -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Establishment of paclitaxel-resistant cell line and the underlying mechanism on drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Synthesized vs. Natural 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the purity of 13-Deacetyltaxachitriene A obtained from synthetic routes versus isolation from natural sources. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide combines data from commercial suppliers of the natural product with established analytical methodologies for similar taxane (B156437) compounds to present a comprehensive overview for research and development purposes.
Data Presentation: Purity and Impurity Profile
The purity of a chemical compound is a critical parameter in research and drug development, directly impacting experimental outcomes and safety profiles. The following table summarizes the expected purity levels and potential impurity profiles for this compound from both synthetic and natural origins. The data for the natural product is based on commercially available standards, while the data for the synthesized product is a projection based on common outcomes of multi-step organic synthesis.
| Parameter | Synthesized this compound | Natural this compound |
| Purity Level | Typically 95-99% (Hypothetical) | ≥98%[1] |
| Potential Impurities | - Residual solvents- Unreacted starting materials- By-products from side reactions- Reagents and catalysts | - Other structurally related taxanes- Pigments and other plant metabolites- Residual extraction solvents |
| Source | Multi-step organic synthesis | Extracted from the branches of Taxus sumatrana[1] |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical techniques. The following are detailed, representative protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating taxanes. A representative gradient could be:
-
0-20 min: 50% to 100% Acetonitrile
-
20-25 min: 100% Acetonitrile
-
25-30 min: 100% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 227 nm, a common wavelength for taxanes.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to elucidate the complete molecular structure and assist in identifying unknown impurities.
-
-
Data Analysis: The presence of unexpected signals in the spectra can indicate impurities. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the signals of the analyte against a certified internal standard.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Detection
MS is a highly sensitive technique used to determine the molecular weight of a compound and to detect trace-level impurities.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for taxanes.
-
Analysis Mode: High-resolution mass analysis to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and obtain structural information, which is useful for identifying impurities.
-
Sample Preparation: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system.
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The presence of other peaks may indicate impurities.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Experimental workflow for the comparative purity assessment of this compound.
General Signaling Pathway of Taxanes
Taxanes, as a class of compounds, are known to interfere with microtubule dynamics, a critical process in cell division. This mechanism is central to their application as anticancer agents.[2][3][4][5][6]
Caption: General signaling pathway of taxanes leading to mitotic arrest and apoptosis.
References
- 1. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Taxane-Based Chemotherapeutics Against Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially intended to provide a biological evaluation of "13-Deacetyltaxachitriene A" against drug-resistant cell lines. However, a comprehensive literature search revealed a lack of publicly available data for this specific compound. Therefore, this guide has been adapted to offer a comparative analysis of three clinically significant taxanes—Paclitaxel, Docetaxel, and Cabazitaxel—and their performance against various drug-resistant cancer cell lines. This information is crucial for researchers working on overcoming multidrug resistance (MDR) in cancer therapy.
Introduction to Taxanes and Multidrug Resistance
Taxanes are a class of diterpenes that represent some of the most important chemotherapeutic agents used in the treatment of a wide range of solid tumors.[1] Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[2] By stabilizing these structures, taxanes disrupt the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad spectrum of structurally and functionally unrelated anticancer drugs.[1] One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[4] P-gp functions as an efflux pump, actively removing chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.[4] Both Paclitaxel and Docetaxel are known substrates for P-gp, which can limit their efficacy in P-gp-overexpressing tumors.[4]
Comparative Cytotoxicity of Taxanes
The following tables summarize the 50% inhibitory concentration (IC50) values for Paclitaxel, Docetaxel, and Cabazitaxel in various drug-resistant and sensitive cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of a drug's potency.
Table 1: Comparative in vitro activity of Taxanes against P-gp-overexpressing cell lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| KB-3-1 (Parental) | Paclitaxel | 2.5 | - |
| Docetaxel | 1.0 | - | |
| Cabazitaxel | 3.0 | - | |
| KB-V1 (P-gp overexpressing) | Paclitaxel | 150 | 60 |
| Docetaxel | 80 | 80 | |
| Cabazitaxel | 15 | 5 |
Data compiled from multiple sources. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Table 2: Activity of Cabazitaxel in Docetaxel-Resistant Cell Lines
| Cell Line | Resistance Factor Ratio (Docetaxel) | Resistance Factor Ratio (Cabazitaxel) |
| P388/DOX | 59 | 10 |
| P388/TXT | 4.8 | 1.8 |
| HL60/TAX | 50 | 7.1 |
| Calc18/TXT | 15 | 3.0 |
Data sourced from preclinical studies.[4] The resistance factor ratio indicates the fold increase in IC50 compared to the sensitive parental cell line.
These data highlight that while both Paclitaxel and Docetaxel show significantly reduced activity in P-gp overexpressing cell lines, Cabazitaxel retains a much higher level of potency. This is attributed to its lower affinity for P-glycoprotein, making it a more effective agent against tumors that have developed resistance via this mechanism.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two common assays used to determine the cytotoxic effects of chemotherapeutic agents.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the taxane (B156437) compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting cell viability against drug concentration.
ATP Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[8][9] The assay procedure involves adding a single reagent directly to cells cultured in a multiwell plate. This results in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.[8]
Protocol:
-
Plate Setup: Prepare a 96-well plate containing cells in culture medium at the desired density.
-
Compound Addition: Add the test compounds (taxanes) and vehicle controls to the appropriate wells.
-
Incubation: Culture the cells for the desired exposure period.
-
Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[8]
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the control and determine the IC50 values.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for determining cytotoxicity and the signaling pathway of taxane-induced apoptosis.
Caption: A typical workflow for determining the IC50 values of taxanes.
Caption: Simplified signaling pathway of taxane-induced cell death.
Conclusion
While information on "this compound" is not currently available, the extensive research on established taxanes provides a solid foundation for understanding their activity against drug-resistant cancers. The data clearly indicates that while Paclitaxel and Docetaxel are potent anticancer agents, their efficacy can be compromised by P-gp-mediated drug efflux. Cabazitaxel demonstrates a significant advantage in this context, showing superior activity in cell lines that are resistant to first-generation taxanes. This comparative guide provides researchers with essential data and protocols to aid in the development of novel strategies to overcome multidrug resistance and improve cancer treatment outcomes.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabazitaxel is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. ATP cell viability assay | RE-Place [re-place.be]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 13-Deacetyltaxachitriene A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid, requires careful management due to its potential cytotoxic properties, similar to other taxane derivatives used in chemotherapy.[1][2] Adherence to established disposal protocols is essential to mitigate risks.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Gloves: Double-gloving with chemotherapy-rated gloves is recommended.[3]
-
Gown: A disposable, solid-front gown with long sleeves.[3][4]
-
Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) may be necessary, especially when handling powders or creating aerosols.
Emergency Procedures: In case of accidental exposure, follow standard laboratory emergency protocols. For spills, use a designated spill kit for cytotoxic agents and manage the cleanup materials as hazardous waste.
Disposal Protocol for this compound
The following step-by-step guide outlines the proper disposal procedures for this compound and associated contaminated materials.
1. Waste Segregation and Identification:
-
Identify Cytotoxic Waste: All materials that have come into contact with this compound are considered cytotoxic waste. This includes unused or expired compounds, contaminated labware (e.g., vials, pipettes, syringes), and contaminated PPE.[5][6]
-
Use Designated Containers: Dispose of all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers. These containers should be specifically designated for cytotoxic or chemotherapeutic waste.[5][6][7]
2. Packaging and Labeling:
-
Solid Waste: Place non-sharp solid waste, such as contaminated gloves, gowns, and lab consumables, into a designated, thick, clear plastic bag, which is then placed inside a cytotoxic waste bag.[4] In many regions, these are color-coded, often with a purple or yellow and purple label.[6][8]
-
Sharps Waste: All contaminated sharps, including needles and syringes, must be disposed of in a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste.[4][6]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. Collect liquid waste in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste" and includes the chemical name.
-
Labeling: All waste containers must be clearly labeled with the universal symbol for cytotoxic hazards and the words "Cytotoxic Waste" or "Chemotherapeutic Waste".[7]
3. Storage and Transport:
-
Secure Storage: Store cytotoxic waste in a designated, secure area away from general laboratory traffic until it is collected for disposal.
-
Internal Transport: When moving cytotoxic waste within a facility, ensure containers are securely closed to prevent spills.
4. Final Disposal:
-
High-Temperature Incineration: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[8] This process ensures the complete destruction of the hazardous compound.
-
Licensed Waste Contractor: Arrange for the collection and disposal of cytotoxic waste by a licensed and reputable hazardous waste management company. Ensure they are permitted to handle and transport cytotoxic materials.
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Final Disposal Method |
| Solid Waste (non-sharp) | Leak-proof, thick plastic bags within a cytotoxic waste bag | "Cytotoxic Waste" and/or universal cytotoxic symbol | High-Temperature Incineration |
| Sharps Waste | Puncture-resistant, rigid sharps container | "Cytotoxic Waste" and/or universal cytotoxic symbol | High-Temperature Incineration |
| Liquid Waste | Sealed, leak-proof container | "Cytotoxic Waste" and chemical name | High-Temperature Incineration |
| Unused/Expired Compound | Original container within a sealed, labeled bag | "Cytotoxic Waste" and chemical name | High-Temperature Incineration |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Relationship between core safety principles and disposal actions.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. web.uri.edu [web.uri.edu]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling 13-Deacetyltaxachitriene A
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 13-Deacetyltaxachitriene A. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent upon the specific handling procedure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
